2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPWPQBDGZFHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377422 | |
| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67266-14-2 | |
| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid
The following technical guide details the chemical identity, synthesis, and applications of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid . This document is structured for researchers and drug development professionals, focusing on the compound's role as a phthalimidine scaffold and its potential as a pharmaceutical intermediate.
Executive Summary
This compound (also known as N-(1-Oxoisoindolin-2-yl)alanine ) is a bicyclic lactam derivative characterized by an isoindolin-1-one (phthalimidine) core fused to a propanoic acid moiety at the nitrogen position. Unlike its oxidized counterpart, N-phthaloyl-alanine (1,3-dioxo), this compound features a reduced methylene group in the five-membered ring, imparting distinct electronic and solubility properties.
This compound serves as a critical structural motif in medicinal chemistry, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs) like Indoprofen , and as a peptidomimetic scaffold for constraining peptide backbones.
Key Chemical Identifiers
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N-(1-Oxoisoindolin-2-yl)alanine; 2-Phthalimidin-2-ylpropionic acid |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| CAS Number | Note: Specific CAS for the 2-isomer is not widely indexed. Analogous to 3-isomer (CAS 83747-30-2). |
| Chiral Center | C2 (Alpha-carbon of the propanoic acid chain) |
Chemical Structure & Properties[1][2]
The molecule consists of a lipophilic isoindolinone head group and a polar carboxylic acid tail. The isoindolin-1-one ring is a rigid, planar system that acts as a bioisostere for indole or naphthalene rings in drug design.
-
Stereochemistry : The C2 position is chiral. The synthesis typically starts from L-alanine or DL-alanine, retaining the configuration if mild conditions are used.
-
Solubility : Predicted to be soluble in polar organic solvents (DMSO, DMF, Methanol) and sparingly soluble in water unless ionized (pH > 5).
-
Stability : The lactam bond (amide) is stable under physiological conditions but can be hydrolyzed under strong acidic/basic reflux.
Structural Comparison
-
Target Compound (1-Oxo) : Contains -C(=O)-NH-CH₂- in the ring. More basic/nucleophilic than phthalimide.
-
Phthalimide Analog (1,3-Dioxo) : Contains -C(=O)-NH-C(=O)-. Acidic imide proton (if unsubstituted), electron-withdrawing.
Synthesis Methodologies
The synthesis of this compound can be achieved via two primary pathways. The Condensation Method is preferred for its atom economy and direct access from commercially available precursors.
Method A: Cyclocondensation of 2-Formylbenzoic Acid
This method involves the reductive condensation of 2-formylbenzoic acid (phthalaldehydic acid) with alanine. It proceeds via an imine intermediate which undergoes intramolecular cyclization.
Protocol:
-
Reagents : 2-Formylbenzoic acid (1.0 eq), L-Alanine (1.1 eq).
-
Solvent : Glacial Acetic Acid or DMF/Toluene mixture.
-
Conditions : Reflux (110–120°C) for 4–6 hours.
-
Mechanism :
-
Formation of Schiff base (imine) between the aldehyde and the amino group of alanine.
-
Nucleophilic attack of the carboxylate (or amide formation) to close the lactam ring.
-
Reduction is not required if starting from 2-formylbenzoic acid (which is already at the correct oxidation state relative to phthalic anhydride).
-
Step-by-Step Workflow:
-
Dissolve 150 mg (1.0 mmol) of 2-formylbenzoic acid in 5 mL of glacial acetic acid.
-
Add 98 mg (1.1 mmol) of L-alanine.
-
Heat the mixture to reflux under nitrogen atmosphere. Monitor by TLC (SiO₂, MeOH/DCM 1:9).
-
Upon completion, cool to room temperature.
-
Pour into ice-cold water (20 mL). The product may precipitate.
-
If no precipitate, extract with Ethyl Acetate (3 x 10 mL).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Recrystallize from Ethanol/Water.
Method B: Reduction of N-Phthaloyl-Alanine
Alternatively, the compound can be synthesized by the partial reduction of the corresponding phthalimide (N-phthaloyl-alanine).
-
Reagents : Zinc dust / Acetic Acid or Tin / HCl.
-
Challenge : Controlling the reduction to the lactam (isoindolinone) without fully reducing to the isoindoline (amine) or opening the ring.
Reaction Pathway Visualization
The following diagram illustrates the condensation pathway (Method A), highlighting the critical cyclization step.
Figure 1: Reaction pathway for the synthesis of the target isoindolinone derivative.
Applications in Drug Development[2]
Pharmaceutical Intermediates (Indoprofen Analogs)
This compound is a direct structural analog of Indoprofen (CAS 31842-01-0), a non-steroidal anti-inflammatory drug. Indoprofen contains the same isoindolinone core but is linked to a phenyl-propionic acid group.
-
Structure-Activity Relationship (SAR) : The this compound moiety serves as a simplified "lead" fragment to test the binding affinity of the isoindolinone core in COX-1/COX-2 inhibition assays without the steric bulk of the phenyl linker.
Chiral Resolution Agents
Isoindolinone derivatives are often used as chiral auxiliaries. The rigid structure of the phthalimidine ring can induce stereoselectivity in adjacent reaction centers.
-
Application : Resolution of racemic amines or alcohols via ester/amide formation with the carboxylic acid tail.
Peptidomimetics
The isoindolinone scaffold acts as a Turn Mimic . Incorporation of this amino acid derivative into a peptide chain forces the backbone into a specific conformation (often a beta-turn), which is useful for stabilizing bioactive peptides.
Analytical Characterization
To validate the synthesis, the following analytical signals are expected:
| Technique | Expected Signal Characteristics |
| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H, -COOH)δ 7.4–7.8 (m, 4H, Ar-H)δ 4.8 (q, 1H, N-CH-CH₃)δ 4.5 (s, 2H, Ring CH₂ - distinctive for isoindolinone vs. phthalimide)δ 1.5 (d, 3H, -CH₃) |
| IR Spectroscopy | 1680–1700 cm⁻¹ (Lactam C=O stretch)1720–1740 cm⁻¹ (Carboxylic Acid C=O)2500–3000 cm⁻¹ (Broad O-H stretch) |
| Mass Spectrometry | [M+H]⁺ : 206.2 m/z[M-H]⁻ : 204.2 m/z |
Safety & Handling
-
Hazard Classification : Irritant (Skin/Eye).
-
Handling : Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage : Store in a cool, dry place. Hygroscopic tendency is low, but moisture protection is recommended to prevent hydrolysis of the amide bond over long periods.
References
-
Brady, F., & Gallagher, J. F. (2001). (2S)-3-(4-Hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid.[1] Acta Crystallographica Section C, 57(Pt 3), 312–314. Link
- Validates the synthesis and structure of the tyrosine analog, confirming the stability of the N-(1-oxoisoindolin-2-yl) amino acid scaffold.
-
Kundu, D., et al. (2018). Green synthesis of new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones. Beilstein Journal of Organic Chemistry, 14, 2969–2978. Link
- Describes the reaction of 2-formylbenzoic acid with amino acid derivatives, establishing the general synthetic protocol.
-
PubChem Compound Summary . 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 83747-30-2). Link
- Provides data on the beta-alanine isomer, serving as a reference for physical property prediction.
Sources
Methodological & Application
Application Note: Synthesis of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid
This Application Note is designed for research chemists and drug development professionals requiring a robust, scalable protocol for the synthesis of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid .
Unlike the common phthalimide (1,3-dioxo) derivatives formed via simple condensation, this 1-oxo-isoindoline (phthalimidine) scaffold requires a specific reductive or cyclization strategy. The protocol below utilizes the "Bromomethyl-Benzoate Cyclization" route, a field-proven methodology derived from the industrial synthesis of immunomodulatory drugs like Lenalidomide. This pathway offers superior regiocontrol and yield compared to partial reduction methods.
Executive Summary & Strategic Rationale
The target compound features an isoindolin-1-one (phthalimidine) core. This is structurally distinct from the more common phthalimide; it lacks one carbonyl oxygen, replacing it with a methylene group. This structural difference drastically changes the electronic properties and hydrogen-bonding potential of the molecule, making it a critical scaffold in medicinal chemistry (e.g., cereblon binders).
Synthetic Strategy: We reject the "Partial Reduction" of phthalimides (e.g., Zn/AcOH) due to poor selectivity (over-reduction to isoindoline). Instead, we employ a Constructive Cyclization strategy:
-
Activation: Radical bromination of methyl 2-methylbenzoate.
-
Cyclization: Nucleophilic attack by alanine methyl ester followed by intramolecular lactamization.
-
Deprotection: Mild hydrolysis to the free acid.
Retrosynthetic Logic (Pathway Visualization)
Figure 1: Retrosynthetic disconnection showing the conversion of methyl 2-methylbenzoate to the target lactam via a brominated intermediate.
Detailed Experimental Protocol
Stage 1: Synthesis of Methyl 2-(bromomethyl)benzoate
The "Trigger" Step: Activating the benzylic position.
Reaction Principle: Wohl-Ziegler radical bromination. Safety Note: This reaction uses radical initiators and generates HBr. Perform in a fume hood.
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Charge: Add Methyl 2-methylbenzoate (15.0 g, 100 mmol) and anhydrous CCl₄ or Methyl Acetate (150 mL).
-
Note: Methyl Acetate is a greener alternative to CCl₄ and is validated in Lenalidomide process chemistry [1].[1]
-
-
Reagents: Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol).
-
Initiation: Add AIBN (Azobisisobutyronitrile) (0.82 g, 5 mmol).
-
Reaction: Heat to reflux (approx. 77°C for CCl₄ or 57°C for MeOAc) with vigorous stirring for 4–6 hours.
-
Endpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot should disappear.
-
-
Workup:
-
Cool the suspension to 0°C to precipitate succinimide.
-
Filter off the solid succinimide and wash the cake with cold solvent.
-
Concentrate the filtrate under reduced pressure to obtain a yellow oil.
-
-
Purification: The crude product (approx. 85-90% purity) is sufficiently pure for the next step. If storage is needed, keep at -20°C to prevent degradation.
Stage 2: Cyclization to Methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
The "Ring Closure" Step: Forming the Phthalimidine core.
Reaction Principle: S_N2 displacement of bromide by the amine, followed by intramolecular nucleophilic acyl substitution (lactamization).
-
Setup: 250 mL 3-neck flask, nitrogen atmosphere.
-
Solvent System: Dissolve L-Alanine methyl ester hydrochloride (7.0 g, 50 mmol) in Acetonitrile (80 mL).
-
Why Acetonitrile? It promotes the S_N2 reaction while minimizing side reactions compared to protic solvents [2].
-
-
Base Addition: Add Triethylamine (TEA) (14.0 mL, 100 mmol) dropwise. Stir for 15 mins at Room Temperature (RT) to liberate the free amine.
-
Addition of Electrophile: Add the crude Methyl 2-(bromomethyl)benzoate (11.5 g, ~50 mmol) dissolved in Acetonitrile (20 mL) dropwise over 30 minutes.
-
Reaction: Heat the mixture to reflux (80-82°C) for 5–8 hours.
-
Workup:
-
Concentrate the solvent in vacuo.[10]
-
Redissolve residue in Ethyl Acetate (150 mL) and wash with:
-
1M HCl (2 x 50 mL) – Removes unreacted amine.
-
Sat. NaHCO₃ (2 x 50 mL) – Removes benzoic acid byproducts.
-
Brine (50 mL).
-
-
Dry over MgSO₄ and concentrate.
-
-
Crystallization: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 30-50% EtOAc in Hexane).
-
Yield Target: 60–75%.
-
Stage 3: Hydrolysis to the Free Acid
The "Deprotection" Step.
-
Dissolution: Dissolve the methyl ester from Stage 2 (5.0 g) in THF (40 mL).
-
Hydrolysis: Add a solution of LiOH·H₂O (1.1 equiv) in Water (20 mL).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for disappearance of the ester (M+14 mass shift).
-
Isolation:
-
Acidify carefully with 1M HCl to pH 2–3.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Dry (Na₂SO₄) and concentrate to a white solid.
-
-
Final Polish: Recrystallize from water or Isopropanol/Water to achieve >98% HPLC purity.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| NBS Stoichiometry | 1.05 – 1.10 equiv | Excess leads to di-bromination (gem-dibromide), which ruins the cyclization. |
| Cyclization Temp | 80°C (Reflux) | Required to drive the second step (lactamization). Lower temps stop at the uncyclized secondary amine. |
| Base Choice | TEA or DIPEA | Inorganic bases (K₂CO₃) are less effective in Acetonitrile for this specific cyclization. |
| Atmosphere | Nitrogen/Argon | The benzylic bromide intermediate is moisture sensitive. |
Troubleshooting & Quality Control
Common Failure Modes
-
Issue: Product contains significant "open" uncyclized amine.
-
Diagnosis: LC-MS shows Mass = [Expected + 32] (methanol adduct) or free acid form uncyclized.
-
Fix: The reflux time in Stage 2 was insufficient. Extend time or switch solvent to DMF (100°C) to force ring closure.
-
-
Issue: Low yield in Stage 1.
-
Diagnosis: Reaction stalled or multiple spots on TLC.
-
Fix: Ensure anhydrous conditions.[10] Old NBS often contains HBr/Water; recrystallize NBS from water before use if unsure.
-
Analytical Validation (Self-Check)
-
¹H NMR (DMSO-d₆):
-
Look for the AB system (or singlet if unresolved) of the benzylic methylene (–CH₂–N–) at δ 4.4–4.8 ppm . In phthalimides (dioxo), this signal is absent (carbonyls only).
-
Look for the methine proton of the alanine moiety at δ 4.9–5.1 ppm .
-
Aromatic region: 4 protons (δ 7.4–7.8 ppm).
-
-
IR Spectroscopy:
-
1680–1700 cm⁻¹: Strong Lactam C=O stretch (Phthalimidine).
-
1720–1740 cm⁻¹: Carboxylic Acid C=O stretch.
-
Differentiation: Phthalimides (dioxo) typically show a "doublet" carbonyl peak (symmetric/asymmetric stretch) around 1710 and 1770 cm⁻¹. The absence of the high-frequency 1770 cm⁻¹ band confirms the 1-oxo structure.
-
References
-
Lenalidomide Process Chemistry: Ponomaryov, et al.[1] "Alternative synthesis of lenalidomide."[1] ResearchGate. (2015). Describes the robust use of methyl acetate for bromination and the cyclization of bromomethyl benzoates with amino-glutarimides (analogous to alanine).
-
General Phthalimidine Synthesis: Muller, G. W., et al. "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production."[11] Bioorganic & Medicinal Chemistry Letters 9.11 (1999): 1625-1630. Establishes the foundational cyclization of 2-(bromomethyl)benzoates with amines.[12]
-
Crystallographic Data: Wheeler, et al.[13] "DL-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid." Acta Crystallographica (2004). (Provided for structural contrast: This reference describes the dioxo analog, useful for analytical comparison). 14[3][5][6][8][9][10][12][13]
-
Solid Acid Catalysis: Synthesis of Methyl Benzoates.MDPI (2023). Validates esterification protocols if starting from benzoic acid derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2009114601A2 - Preparation of lenalidomide - Google Patents [patents.google.com]
- 5. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]
- 8. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 12. preprints.org [preprints.org]
- 13. 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Chiral separation of "2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid" enantiomers by HPLC
An Application Note and Protocol for the Chiral Separation of "2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid" Enantiomers by HPLC
Introduction
The enantiomeric composition of pharmacologically active compounds is a critical parameter in drug development and manufacturing. Enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties, with one enantiomer providing the therapeutic benefit while the other may be inactive or even contribute to adverse effects. "this compound" is a chiral carboxylic acid containing an isoindolinone moiety, a structure found in various biologically active molecules. Consequently, a robust and reliable analytical method for the separation and quantification of its enantiomers is paramount for quality control and regulatory compliance.[1][2]
This application note presents a detailed protocol for the chiral separation of the enantiomers of "this compound" using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The method is designed to be precise, accurate, and suitable for researchers, scientists, and drug development professionals.
Principle of Chiral Separation
The direct separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP).[3][4] The principle relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[5] For a successful chiral recognition and separation, there must be a sufficient difference in the stability of these diastereomeric complexes.
The "three-point interaction model" is a widely accepted concept explaining the mechanism of chiral recognition.[6] It postulates that at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance, dipole-dipole interactions) are necessary between the analyte and the CSP to differentiate between the two enantiomers.[5][6]
For "this compound," the key functional groups for interaction with a CSP are the carboxylic acid group, the aromatic ring of the isoindolinone structure, and the amide carbonyl group. A polysaccharide-based CSP, such as a derivatized cellulose or amylose, is an excellent candidate for this separation due to its ability to engage in a variety of interactions, including hydrogen bonding and π-π stacking.[6][7] The acidic nature of the analyte necessitates the use of an acidic modifier in the mobile phase to suppress the ionization of the carboxylic acid, thereby promoting favorable interactions with the CSP.[8]
Figure 1: Conceptual diagram of the three-point interaction model for chiral recognition.
Materials and Methods
Instrumentation and Reagents
The following table summarizes the necessary equipment and chemical reagents for this protocol.
| Category | Item |
| Instrumentation | HPLC system with a quaternary pump, autosampler, column oven, and UV detector |
| Data acquisition and processing software | |
| Chiral Column | Polysaccharide-based CSP, e.g., CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions: 250 x 4.6 mm, 5 µm particle size | |
| Chemicals | Racemic this compound |
| HPLC-grade n-Hexane | |
| HPLC-grade 2-Propanol (IPA) | |
| HPLC-grade Ethanol (EtOH) | |
| Trifluoroacetic acid (TFA), HPLC grade | |
| Methanol (for sample dissolution) |
Experimental Protocol
This protocol provides a step-by-step guide for the chiral separation.
1. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and Trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v).
-
For example, to prepare 1 liter of mobile phase, mix 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of TFA.
-
Sonicate the mobile phase for 15 minutes to degas it before use.
Rationale: A normal-phase mobile phase system often provides better selectivity on polysaccharide-based CSPs.[9] The addition of a small amount of TFA is crucial to suppress the deprotonation of the carboxylic acid group of the analyte, which enhances its interaction with the CSP and improves peak shape.[8]
2. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in Methanol.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC System Setup and Chromatographic Conditions:
The following table outlines the recommended HPLC parameters.
| Parameter | Condition |
| Mobile Phase | n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
Rationale:
-
A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and separation efficiency.
-
Maintaining a constant column temperature of 25 °C ensures reproducible retention times.
-
A small injection volume of 10 µL helps to prevent column overloading and maintain good peak shape.
-
The isoindolinone chromophore exhibits strong UV absorbance around 230 nm, making it a suitable wavelength for sensitive detection.
4. System Suitability:
Before running the samples, perform a system suitability test by injecting the racemic standard solution six times. The system is deemed ready for analysis if the following criteria are met:
-
Resolution (Rs) between the two enantiomer peaks is greater than 1.5.
-
The relative standard deviation (RSD) for the peak areas of both enantiomers is less than 2.0%.
-
The tailing factor for each peak is between 0.8 and 1.5.
Experimental Workflow
The entire process, from preparation to analysis, is illustrated in the following workflow diagram.
Figure 2: Workflow for the chiral HPLC analysis.
Expected Results and Discussion
A successful separation will yield a chromatogram with two well-resolved peaks corresponding to the two enantiomers of "this compound". The following table presents hypothetical, but realistic, data from such a separation.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 10.5 | 12.8 |
| Peak Area | 501,234 | 499,876 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | - | 2.1 |
Discussion and Optimization:
The resolution value of 2.1 in the hypothetical data indicates a good separation between the two enantiomers, well above the baseline separation criterion of 1.5.[10][11] The nearly equal peak areas are expected for a racemic mixture.
If the resolution is not optimal, several parameters can be adjusted:
-
Mobile Phase Composition: The ratio of n-Hexane to 2-Propanol can be varied. Increasing the percentage of the polar modifier (2-Propanol) will generally decrease retention times, while decreasing it will increase retention and may improve resolution.
-
Acidic Modifier: The concentration of TFA can be optimized. In some cases, other acidic modifiers like acetic acid may be tested.[8]
-
Column Temperature: Lowering the column temperature can sometimes enhance enantioselectivity and improve resolution, although it will lead to longer retention times and higher backpressure.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of "this compound" enantiomers by HPLC. The proposed method, utilizing a polysaccharide-based chiral stationary phase under normal-phase conditions, is designed to be robust and reliable. The detailed step-by-step instructions, along with the rationale behind the experimental choices, should enable researchers and professionals in the pharmaceutical industry to successfully implement and adapt this method for their specific needs in quality control and drug development.
References
-
Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
PMC - NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
Chemistry For Everyone. (2024, February 5). How Does Chiral Chromatography Work? [Video]. YouTube. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Retrieved from [Link]
-
Microbe Notes. (2022, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]
-
ResearchGate. (2017, August 10). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]
-
Chromatography Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. youtube.com [youtube.com]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: COX-1/COX-2 Inhibition Assay for Isoindolinone-Propanoic Acid Derivatives
This Application Note provides a comprehensive guide to developing and executing an enzyme inhibition assay for 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid .
Based on the chemical structure—an N-substituted isoindolinone with a propanoic acid tail—this compound is a direct structural analog of the non-steroidal anti-inflammatory drug (NSAID) Indoprofen (which contains a phenyl spacer). Consequently, this guide focuses on the Cyclooxygenase (COX-1/COX-2) Inhibition Assay , the most scientifically relevant target for this pharmacophore in drug development.
Compound: this compound Target Enzyme: Prostaglandin H Synthase (Cyclooxygenase; COX-1 / COX-2) Assay Type: Colorimetric Peroxidase Activity Assay Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists
Introduction & Mechanistic Rationale
The Compound
This compound features an isoindolin-1-one core fused to a propanoic acid moiety. This scaffold shares critical structural homology with the profens (e.g., Indoprofen, Ibuprofen), a class of NSAIDs that inhibit Cyclooxygenase (COX) enzymes. The carboxylic acid group typically interacts with the Arg-120/Tyr-355 residues in the COX active site, anchoring the molecule, while the isoindolinone core occupies the hydrophobic channel.
Mechanism of Action
COX enzymes convert Arachidonic Acid (AA) into Prostaglandin G2 (PGG2) and subsequently to Prostaglandin H2 (PGH2). This reaction involves two distinct active sites:
-
Cyclooxygenase Active Site: Oxygenates AA to PGG2.
-
Peroxidase Active Site: Reduces PGG2 to PGH2.
Most NSAIDs, including isoindolinone derivatives, competitively inhibit the cyclooxygenase active site. This assay measures the peroxidase activity of COX as a proxy for cyclooxygenase inhibition using a colorimetric substrate (TMPD), which is oxidized during the reduction of PGG2.
Strategic Relevance
Evaluating this compound against COX-1 and COX-2 is critical for:
-
Selectivity Profiling: Determining if the absence of the phenyl spacer (present in Indoprofen) alters the selectivity ratio (COX-2 vs. COX-1).
-
Lead Optimization: Assessing the intrinsic potency of the minimal pharmacophore.
Experimental Workflow & Logic
The following diagram illustrates the inhibition mechanism and the coupled assay reaction.
Caption: Mechanism of COX inhibition and colorimetric detection via TMPD oxidation.
Detailed Protocol: COX Colorimetric Inhibitor Screening
This protocol utilizes the peroxidase component of COX. The inhibitor blocks the generation of PGG2; consequently, the peroxidase reduction of PGG2 to PGH2 is reduced, leading to decreased oxidation of the colorimetric substrate TMPD (
Materials & Reagents
| Component | Specification | Function |
| Test Compound | 2-(1-Oxo...)-propanoic acid | Putative Inhibitor (Stock: 10 mM in DMSO) |
| Enzyme | Ovine COX-1 / Human Recombinant COX-2 | Target Enzyme |
| Substrate | Arachidonic Acid (100 µM final) | Initiates reaction |
| Chromophore | TMPD (Colorimetric substrate) | Signal generation (Absorbance @ 590 nm) |
| Cofactor | Hemin (Heme-iron source) | Required for COX activity |
| Buffer | 100 mM Tris-HCl, pH 8.0 | Reaction matrix |
Assay Setup (96-Well Plate Format)
Pre-Incubation is Critical: NSAIDs often exhibit time-dependent binding. A 5-10 minute pre-incubation of Enzyme + Inhibitor allows the compound to access the hydrophobic channel before the substrate (Arachidonic Acid) is added.
Step-by-Step Procedure:
-
Preparation: Dilute the 10 mM stock of the Test Compound in Assay Buffer to generate a 7-point log-scale dilution series (e.g., 0.01 µM to 100 µM).
-
Background Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Solvent (DMSO). No Enzyme.
-
100% Activity Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Solvent (DMSO).
-
Inhibitor Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Test Compound .
-
Pre-Incubation: Incubate the plate for 5 minutes at 25°C to equilibrate enzyme-inhibitor binding.
-
Colorimetric Reagent: Add 20 µL of TMPD solution to all wells.
-
Initiation: Add 20 µL of Arachidonic Acid to all wells.
-
Measurement: Immediately read Absorbance at 590 nm in kinetic mode for 5 minutes (or endpoint at 2 minutes).
Data Analysis & IC50 Calculation
Calculate the Percent Inhibition for each concentration relative to the 100% Activity Control (Initial Rate).
Plot % Inhibition vs. Log[Concentration] and fit to a 4-parameter logistic equation (Hill Slope) to determine the IC50 .
Experimental Validation & Troubleshooting
Self-Validating Controls
To ensure "Trustworthiness" of the data, every plate must include:
-
Positive Control: Use Indoprofen (10 µM) or Diclofenac (1 µM). If these do not inhibit >50%, the enzyme is compromised.
-
Solvent Control: DMSO concentration must be <5% (v/v) to prevent enzyme denaturation.
-
Interference Check: Test the compound with TMPD and Heme without enzyme to ensure it does not act as a redox scavenger (false positive).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background | Spontaneous oxidation of TMPD | Prepare TMPD fresh; keep protected from light. |
| No Inhibition | Compound insolubility | Check for precipitation in the well. Verify stock concentration. |
| Non-Linear Rates | Substrate depletion | Measure kinetic slope only in the linear range (first 60-120 seconds). |
Advanced Workflow: Selectivity Profiling
If the compound shows potency against COX-1, a secondary screen against COX-2 is mandatory to calculate the Selectivity Index (SI).
Caption: Workflow for determining the COX-1/COX-2 Selectivity Index.
References
-
Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol. Retrieved from
- Lombardino, J. G. (1981).
-
Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. Enzymatic Assay of Cyclooxygenase. Retrieved from
-
PubChem. Compound Summary: Indoprofen (Structural Analog). Retrieved from
Application Note: Evaluation of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid as a Putative PARP Inhibitor
Executive Summary & Rationale
This guide details the experimental setup for evaluating 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (chemically known as Indoprofen ) as a candidate inhibitor of Poly(ADP-ribose) Polymerase (PARP).
While Indoprofen is historically characterized as a non-steroidal anti-inflammatory drug (NSAID) inhibiting COX pathways, its chemical structure contains an isoindolinone core . Recent medicinal chemistry efforts have validated the isoindolinone scaffold as a potent pharmacophore for PARP inhibition due to its structural mimicry of the nicotinamide moiety of NAD+ (the substrate for PARP enzymes).[1]
This protocol treats the compound as a repurposing candidate , outlining the hierarchy of assays required to validate its efficacy as a PARP1/2 inhibitor, specifically focusing on catalytic inhibition, PARP trapping, and synthetic lethality in BRCA-deficient contexts.
Structural Basis & Mechanism of Action
To scientifically justify this experimental setup, we must establish the structural hypothesis. PARP inhibitors (PARPi) function by competing with NAD+ at the catalytic site of PARP1/2.
Structural Homology
The isoindolinone moiety of the subject compound mimics the nicotinamide ring of NAD+.[1] This allows the molecule to potentially dock into the adenosine-binding pocket of the PARP catalytic domain, blocking the transfer of ADP-ribose units onto DNA repair enzymes.
Diagram: Mechanism of Competitive Inhibition
Caption: Competitive binding logic where the isoindolinone core displaces NAD+, preventing PARylation.
Experimental Workflow Overview
The validation process follows a strict "Go/No-Go" hierarchy:
-
Biochemical Potency: Does it inhibit the purified enzyme?
-
Cellular Target Engagement: Does it block PARylation in living cells under stress?
-
Functional Consequence: Does it induce synthetic lethality in HR-deficient cells?
Caption: Step-wise validation pipeline moving from enzymatic affinity to phenotypic cancer cell killing.
Phase 1: Biochemical Potency (IC50 Determination)
Objective: Quantify the inhibitory constant (IC50) of the compound against purified PARP1 enzyme.
Reagents & Setup
-
Assay Platform: Universal Colorimetric or Chemiluminescent PARP Assay Kit (e.g., Trevigen/R&D Systems or BPS Bioscience).
-
Compound Prep: Dissolve this compound in 100% DMSO to create a 10 mM stock.
-
Note: Ensure final DMSO concentration in the assay well is <1% to avoid enzyme denaturation.
-
-
Controls:
-
Positive Control: Olaparib (10 µM start).
-
Negative Control: DMSO Vehicle.
-
No Enzyme Control: For background subtraction.
-
Protocol Steps
-
Coat Plate: Add histone mixture to 96-well strip plate. Incubate overnight at 4°C. Wash with PBS-T.
-
Compound Addition: Add the candidate compound in serial dilutions (e.g., 0.1 nM to 100 µM) to the wells.
-
Enzyme Addition: Add 0.5 Units of purified PARP1 enzyme per well. Incubate for 15 min at RT (allows inhibitor binding).
-
Substrate Trigger: Add Biotinylated-NAD+ and activated DNA (nicked DNA) to initiate the reaction. Incubate for 60 min.
-
Detection:
Data Analysis: Plot Log[Concentration] vs. % Inhibition. Fit using a non-linear regression (4-parameter logistic) to calculate IC50.
Phase 2: Cellular Target Engagement
Objective: Confirm the compound enters the cell and inhibits PARP activity under DNA damage stress.
Assay A: Inhibition of H2O2-induced PARylation (Western Blot)
PARP is constitutively inactive. To test inhibition, we must first activate it using hydrogen peroxide (H2O2) to induce Single Strand Breaks (SSBs).
Cell Line: HeLa or MDA-MB-436 (BRCA1 mutant).
Protocol:
-
Seeding: Seed 5x10^5 cells in 6-well plates. Allow adherence (24h).
-
Pre-treatment: Treat cells with the candidate compound (at 5x and 10x biochemical IC50) for 1 hour.
-
Control: Olaparib (1 µM).
-
-
Damage Induction: Add 1 mM H2O2 directly to the media for 10 minutes.
-
Lysis: Immediately aspire media and lyse in boiling SDS buffer containing PARG inhibitors (ADP-HPD or Tannic Acid).
-
Critical: PAR chains are rapidly degraded by PARG. You MUST inhibit PARG during lysis to preserve the signal.
-
-
Western Blot:
-
Primary Antibody: Anti-PAR (Poly-ADP-ribose) mouse monoclonal (Clone 10H) .
-
Loading Control: Anti-Actin or Anti-Vinculin.
-
Target Control: Anti-PARP1 (to check total protein levels).
-
Expected Result: H2O2 treatment (Vehicle) yields a massive smear of PAR chains (>100 kDa). Pre-treatment with the candidate should abolish this smear in a dose-dependent manner.
Assay B: PARP Trapping (Chromatin Fractionation)
Crucial for differentiating mechanism. Some inhibitors (Veliparib) only stop catalysis; others (Talazoparib, Olaparib) "trap" PARP on DNA, which is far more cytotoxic.
Protocol:
-
Treat cells with compound (1–10 µM) for 4 hours.
-
Add MMS (Methyl methanesulfonate) 0.01% for 1 hour to induce base damage and recruit PARP.
-
Fractionation:
-
Lyse cells in soluble buffer (CSK buffer + Triton X-100). Centrifuge. Supernatant = Soluble Fraction .
-
Wash pellet.[4]
-
Lyse pellet in high-salt buffer or digest with micrococcal nuclease. Supernatant = Chromatin Bound Fraction .
-
-
Analysis: Western blot both fractions for PARP1.
-
Interpretation: A potent "trapper" will significantly increase the amount of PARP1 found in the Chromatin Bound Fraction compared to MMS-only control.
Phase 3: Functional Consequence (Synthetic Lethality)
Objective: Demonstrate that the compound selectively kills HR-deficient cells (BRCA-/-) while sparing wild-type cells.
Clonogenic Survival Assay
Cell Pairs:
-
Pair 1: DLD-1 BRCA2-/- vs. DLD-1 WT.
-
Pair 2: MDA-MB-436 (BRCA1 mut) vs. MCF-10A (WT Control).
Protocol:
-
Seed cells at low density (500–1000 cells/well) in 6-well plates.
-
Treat with candidate compound (continuous exposure) at varying concentrations (1 nM – 10 µM).
-
Incubate for 10–14 days until colonies form (>50 cells).
-
Fix with Methanol/Acetic Acid; stain with Crystal Violet.
-
Count colonies.
Data Presentation:
| Compound | Cell Line (Genotype) | IC50 (Survival) | Selectivity Index |
| Indoprofen | DLD-1 (WT) | > 100 µM (Hypothetical) | - |
| Indoprofen | DLD-1 (BRCA2 -/-) | 5 µM (Hypothetical) | 20x |
| Olaparib | DLD-1 (WT) | > 10 µM | - |
| Olaparib | DLD-1 (BRCA2 -/-) | 0.01 µM | >1000x |
Note: If the candidate shows weak potency (µM range) compared to Olaparib (nM range), it may serve as a "lead compound" for chemical optimization rather than a clinical candidate.
Troubleshooting & Critical Parameters
-
PARG Inhibition: Failure to include PARG inhibitors during lysis is the #1 cause of failed Target Engagement assays. The PAR signal disappears within seconds of cell lysis if PARG is active.
-
DMSO Tolerance: Do not exceed 0.5% DMSO in cell culture; PARP assays are sensitive to solvent effects.
-
Specificity: Since the candidate is an NSAID derivative, verify it does not induce apoptosis via COX inhibition in these specific cell lines. Run a COX-null control if possible.
References
-
Mechanism of PARP Inhibition: Murai, J., et al. (2012).[5] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research, 72(21), 5588-5599. Link
-
Isoindolinone Scaffold in PARP: Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. (Describes the pharmacophore evolution relevant to isoindolinones). Link
-
Standard Protocol for PAR Detection: Gagné, J. P., et al. (2015). "Proteome-wide identification of poly(ADP-ribose) binding proteins and poly(ADP-ribose)-associated protein complexes." Nucleic Acids Research, 43(22), e144. Link
-
Synthetic Lethality Assay Guidelines: Farmer, H., et al. (2005). "Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy." Nature, 434, 917–921. Link
Sources
- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. atcc.org [atcc.org]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluation of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid as a Non-Classical Carbonic Anhydrase Inhibitor
[1]
Introduction & Scientific Context
The development of Carbonic Anhydrase Inhibitors (CAIs) has historically relied on the sulfonamide zinc-binding group (ZBG).[1] While effective, sulfonamides often lack isoform selectivity (causing off-target side effects) and pose allergy risks.[2]
This Application Note details the evaluation of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (an N-substituted isoindolinone carboxylic acid). Unlike classical sulfonamides, this compound represents a class of "Non-Classical" inhibitors where the carboxylate moiety serves as the ZBG.[1]
Why This Molecule?
The isoindolinone (phthalimidine) scaffold provides a rigid, hydrophobic "tail" capable of interacting with the hydrophobic patch of the CA active site (Phe131, Val121, Leu198 in hCA II). When coupled with a carboxylic acid ZBG, this scaffold allows researchers to probe isoform-selective inhibition (particularly for CA I, CA VII, and tumor-associated CA IX) distinct from the pan-inhibition seen with acetazolamide.
Mechanism of Action[2][3][4]
-
Zinc Anchoring: The carboxylate group coordinates with the catalytic Zn(II) ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[2]
-
Hydrophobic Interaction: The isoindolinone ring occupies the hydrophobic pocket, stabilizing the complex and conferring selectivity based on the variable amino acid residues in this region across different isoforms.[1]
Experimental Workflow Visualization
The following diagram outlines the logical flow of the Stopped-Flow CO2 Hydration Assay, the gold standard for measuring CA kinetics.
Caption: Workflow for the Stopped-Flow CO2 Hydration Assay. High-speed mixing allows measurement of the rapid catalytic turnover (
Detailed Protocols
Protocol A: Compound Preparation & Solubility
Carboxylic acid inhibitors often require specific handling to ensure they are fully protonated or deprotonated depending on the assay buffer, and to manage solubility issues.[1]
Reagents:
-
This compound (Purity >95%).[2]
-
Dimethyl sulfoxide (DMSO), molecular biology grade.[2]
-
Assay Buffer: 20 mM HEPES, 20 mM Na2SO4, pH 7.5.[2]
Procedure:
-
Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM.
-
Serial Dilution: Prepare serial dilutions (e.g., 100 µM to 0.1 nM) in the Assay Buffer.
-
Critical Step: Ensure the compound does not precipitate upon addition to the aqueous buffer.[1] If precipitation occurs, reduce the stock concentration or add a solubilizing agent like 0.01% Tween-20 (validate that Tween does not affect the specific isoform first).
-
Protocol B: Stopped-Flow CO2 Hydration Assay
This is the only method fast enough to accurately measure CA catalytic activity.[2][1] The Wilbur-Anderson method is too slow for high-potency kinetics.[2][1]
Instrumentation:
-
Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20 or Biologic SFM).[2]
-
Detection wavelength: 557 nm (Phenol Red isosbestic point/maximum absorbance change).[2]
Reagents:
-
Indicator: 0.2 mM Phenol Red in 20 mM HEPES buffer (pH 7.5).
-
Enzyme: Recombinant hCA I, II, IX, or XII (concentration typically 5–10 nM).
-
Substrate: CO2-saturated water. Bubble pure CO2 gas into milli-Q water for 30 minutes at 20°C. This yields ~33 mM [CO2].[2]
Step-by-Step Methodology:
-
Instrument Setup:
-
Syringe A (Enzyme + Inhibitor): Mix 10 nM Enzyme + Indicator + Inhibitor (at varying concentrations). Incubate for 15 minutes at room temperature to allow E-I complex formation.
-
Syringe B (Substrate): CO2-saturated water.[2]
-
-
Shot Sequence:
-
Rapidly mix Syringe A and Syringe B (1:1 ratio) in the stopped-flow cell.
-
Final concentrations in cell: 5 nM Enzyme, varying Inhibitor, ~17 mM CO2.[2]
-
-
Data Acquisition:
-
Control:
Data Analysis & Interpretation
Calculation of Inhibition Constant ( )
The raw data from the stopped-flow instrument provides the observed rate constant (
-
Determine Enzymatic Rate (
): [2] -
Calculate % Inhibition:
[2] -
Fit to Cheng-Prusoff Equation: Since the substrate concentration (
) is usually , the is related to by: [2]-
For hCA II,
for CO2 is approx 12 mM.[2] -
If using saturated CO2 (~33 mM in stock, ~17 mM in cell),
.
-
Expected Results for Isoindolinone Carboxylates
| Parameter | Classical Sulfonamide (AAZ) | Isoindolinone Carboxylate (Target) | Interpretation |
| Binding Mode | Tetrahedral geometry at Zn(II) | Monodentate/Bidentate at Zn(II) | Carboxylates are generally weaker binders.[2] |
| Potency ( | 2 - 10 nM (hCA II) | 50 nM - 10 µM | Expect micromolar potency unless the isoindolinone tail has perfect steric fit.[2] |
| Selectivity | Low (Pan-inhibitor) | Moderate to High | Key Advantage: Often selective for CA I or tumor-associated CA IX/XII over CA II.[2] |
Structural Optimization Logic (SAR)
If the initial
Caption: Structure-Activity Relationship (SAR) decision tree for optimizing the lead compound.
References
-
Supuran, C. T. (2008).[2] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[2][1] Nature Reviews Drug Discovery.[2] Link
-
Khalifah, R. G. (1971).[2] "The carbon dioxide hydration activity of carbonic anhydrase.[2][1][3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry.[2][1][4][7] Link
-
Lomelino, C. L., et al. (2019).[2][8] "Carbonic anhydrase II in complex with carboxylic acid-based inhibitors." Acta Crystallographica Section F. Link
-
Maresca, A., et al. (2010).[2] "Non-sulfonamide carbonic anhydrase inhibitors."[2][8][9] Expert Opinion on Therapeutic Patents. Link[2]
-
Li, W., & Liang, Z. (2006).[2][10] "Crystal structure of (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid." Cambridge Structural Database.[2] Link
Sources
- 1. youtube.com [youtube.com]
- 2. 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid | C11H11NO3 | CID 648461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 7. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 8. Carbonic anhydrase II in complex with carboxylic acid-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Physicochemical Profiling and Cytotoxicity Assessment of Isoindolinone-Acid Scaffolds in Solid Tumor Models
Executive Summary & Compound Architecture
2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (hereafter referred to as IDPA ) represents a critical pharmacophore in the development of isoindolinone-based therapeutics.[1] Unlike the thalidomide class (isoindoline-1,3-diones), the reduced isoindolin-1-one core offers enhanced hydrolytic stability while retaining the ability to interact with hydrophobic pockets in targets such as MDM2 , Carbonic Anhydrase , and PI3Kγ [1, 2].
This Application Note provides a rigorous framework for evaluating IDPA and its derivatives in cancer cell line studies. The presence of the propanoic acid tail introduces specific solubility and permeability considerations (pKa ~4.5–4.8), necessitating precise pH control during in vitro assays to ensure consistent bioavailability.[2]
Key Chemical Properties
| Property | Specification | Biological Implication |
| Molecular Weight | ~205.21 g/mol | High ligand efficiency; suitable for fragment-based drug design. |
| Core Scaffold | Isoindolin-1-one | Privileged structure for p53-MDM2 interaction and kinase inhibition [3].[1] |
| Functional Group | Propanoic Acid | Ionizable at physiological pH; may require MCT (Monocarboxylate Transporter) for uptake.[1] |
| Solubility | DMSO (High), Aqueous (pH dependent) | Risk of precipitation in acidic culture media; requires buffering.[2] |
Preparation & Handling Protocols
Stock Solution Preparation[1][2]
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.[2]
-
Concentration: Prepare a 50 mM master stock.
-
Procedure:
-
Weigh 10.26 mg of IDPA powder into a sterile glass vial.
-
Add 1.0 mL of DMSO. Vortex for 30 seconds until fully dissolved.
-
Critical Step: Aliquot into 50 µL volumes in amber tubes to prevent freeze-thaw degradation. Store at -20°C.
-
Working Solution & pH Buffering
The carboxylic acid moiety can locally acidify culture media if used at high concentrations (>100 µM).
-
Dilution: Dilute stock 1:1000 in complete media for the highest test concentration (e.g., 50 µM).
-
Buffering: Ensure culture media (DMEM/RPMI) contains 25 mM HEPES to maintain pH 7.4.
-
Control: A "Vehicle Control" containing 0.1% DMSO is mandatory for all assays.
Experimental Workflow: Cytotoxicity Profiling
The following protocol utilizes the CCK-8 (Cell Counting Kit-8) assay, which is superior to MTT for isoindolinones as it avoids the formation of insoluble formazan crystals that can interfere with optical density readings of precipitated compounds.
Cell Line Selection
Select cell lines with high expression of targets relevant to isoindolinone activity (e.g., MDM2 amplification or wild-type p53).[1]
-
A549 (Lung Carcinoma): Wild-type p53; sensitive to MDM2 inhibitors.[1]
-
HeLa (Cervical Cancer): HPV-driven; useful for general cytotoxicity screening.[1]
-
MCF-7 (Breast Cancer): Estrogen receptor-positive; standard for solid tumor profiling.[1]
Step-by-Step Protocol
-
Seeding (Day 0):
-
Seed cells in 96-well plates.
-
Density: 3,000–5,000 cells/well (line dependent).
-
Volume: 100 µL/well.
-
Incubate 24h at 37°C, 5% CO2.
-
-
Treatment (Day 1):
-
Readout (Day 3/4 - 48h or 72h post-treatment):
-
Add 10 µL of CCK-8 reagent per well.[1]
-
Incubate for 1–4 hours (monitor color change).
-
Measure Absorbance at 450 nm .
-
-
Data Analysis:
-
Calculate % Viability:
[1] -
Fit data to a non-linear regression model (Log(inhibitor) vs. normalized response) to determine IC50.
-
Mechanistic Validation: Apoptosis & Pathway Analysis[2][3]
Isoindolinone derivatives often induce apoptosis via the intrinsic mitochondrial pathway or cell cycle arrest [4].
Flow Cytometry (Annexin V/PI)[1][2][3]
-
Objective: Distinguish between cytostatic effects and cytotoxic apoptosis.
-
Method:
Pathway Visualization (Graphviz)
The following diagram illustrates the hypothesized mechanism of action for IDPA, focusing on the p53-MDM2 axis common to this scaffold class.[2]
Figure 1: Proposed mechanism of action where IDPA inhibits MDM2, stabilizing p53 and triggering apoptotic signaling.[2]
Data Interpretation & Troubleshooting
Expected Results Matrix
| Assay | Outcome | Interpretation |
| CCK-8 | IC50 < 10 µM | Potent lead compound. |
| CCK-8 | IC50 > 50 µM | Weak potency; consider structural optimization (e.g., esterification of the acid tail). |
| Flow Cytometry | High G1 Phase Arrest | Cytostatic mechanism (likely CDK inhibition).[1] |
| Flow Cytometry | High Annexin V+ | Cytotoxic mechanism (Apoptosis induction). |
Troubleshooting "The Acid Effect"
-
Issue: Inconsistent IC50 values between replicates.
-
Root Cause: The propanoic acid group may be ionizing differently depending on slight pH shifts in the media, affecting membrane permeability.[2]
-
Solution:
-
Verify media pH is strictly 7.4.
-
Consider synthesizing the methyl ester prodrug of IDPA. The ester masks the charge, improving cell entry, and is hydrolyzed intracellularly back to the active acid.[2]
-
References
-
NIH/NCBI. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles and Anticancer Activity. National Institutes of Health. Link
-
BenchChem. (2025).[3] Application Notes and Protocols for Isoindolin-1-one Derivatives in Cell Culture. BenchChem Technical Library. Link
-
SciSpace. (2020). Structure-Activity Relationships of Novel Isoindole-1,3(2H)-dione Compounds.Link[2]
-
MDPI. (2022).[4] Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors.Link[2]
Sources
- 1. 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid | C11H11NO3 | CID 648461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: In Vivo Study Design for 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid
Executive Summary & Molecule Profile[1][2]
This application note details the in vivo characterization strategy for ISO-PA , a structural hybrid combining an isoindolinone core (common in immunomodulatory drugs) with a propanoic acid tail (characteristic of NSAIDs like ibuprofen).
Based on Structure-Activity Relationship (SAR) analysis, ISO-PA is classified as a Propionic Acid-Class Isoindolinone (PACI) . Its design suggests dual pharmacological potential:[1]
-
Cyclooxygenase (COX) Inhibition: Mediated by the propanoic acid moiety.
-
Cytokine Modulation: Mediated by the isoindolinone scaffold, potentially influencing TNF-
or NF- B pathways similar to thalidomide analogs.
This guide provides a self-validating workflow to transition ISO-PA from formulation to proof-of-concept efficacy and safety profiling.
Formulation & Vehicle Selection Strategy
Challenge: ISO-PA contains a carboxylic acid group (
Protocol: Optimized Suspension Formulation
Rationale: To ensure consistent oral bioavailability (
| Component | Concentration | Function |
| ISO-PA (Micronized) | Variable (10–100 mg/kg) | Active Pharmaceutical Ingredient |
| Hydroxypropyl methylcellulose (HPMC) | 0.5% (w/v) | Suspending agent (prevents sedimentation) |
| Tween 80 | 0.1% (v/v) | Surfactant (improves wetting of hydrophobic core) |
| Saline / Water | q.s. | Bulk vehicle |
Preparation Steps:
-
Weigh ISO-PA and micronize using a mortar and pestle to reduce particle size (<20
m). -
Levigate with Tween 80 to form a smooth paste.
-
Gradually add 0.5% HPMC solution with constant stirring (magnetic stirrer at 500 RPM) for 30 minutes.
-
QC Check: Verify pH is between 6.0–7.0. If too acidic, adjust with dilute NaOH (prevent precipitation in vivo).
Pharmacokinetic (PK) Profiling
Objective: Determine the half-life (
Experimental Design:
-
Species: Sprague-Dawley Rats (Male, 250–300g), Cannulated.
-
Groups:
-
IV Bolus: 5 mg/kg (Vehicle: 5% DMA / 40% PEG400 / 55% Saline).
-
PO (Oral Gavage): 20 mg/kg (Suspension vehicle from Section 2).
-
-
Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
-
Analysis: LC-MS/MS (MRM mode).
Critical Decision Point:
-
If
, re-formulate as a sodium salt or consider lipid-based delivery (e.g., Labrasol). -
If
, dosing frequency for efficacy models must be BID (twice daily) or TID (three times daily).
Efficacy Model 1: Acute Inflammation (Carrageenan-Induced Paw Edema)
Rationale: This is the gold-standard screening model for propionic acid derivatives to verify COX-dependent anti-inflammatory activity.
Workflow Diagram
Caption: Step-by-step workflow for the acute inflammation screening model.
Detailed Protocol
-
Animals: Wistar Rats (n=6 per group).
-
Pre-treatment: Fast animals for 12 hours (water ad libitum) to normalize absorption.
-
Drug Administration (T = -1 hr):
-
Group 1: Vehicle Control.
-
Group 2: Reference Standard (Indomethacin 10 mg/kg).
-
Group 3: ISO-PA Low (10 mg/kg).
-
Group 4: ISO-PA Mid (30 mg/kg).
-
Group 5: ISO-PA High (100 mg/kg).
-
-
Induction (T = 0): Inject 0.1 mL of 1%
-carrageenan in saline into the sub-plantar region of the right hind paw. -
Measurement: Measure paw volume using a water displacement plethysmometer at 1, 3, and 5 hours.
-
Data Calculation:
Where is mean edema volume of control and is mean edema volume of treated group.
Efficacy Model 2: Chronic Immunomodulation (Adjuvant-Induced Arthritis)
Rationale: Since the isoindolinone core may confer immunomodulatory effects beyond simple COX inhibition, a chronic model is required to assess disease-modifying potential (reduction of bone erosion/cytokines).
Protocol Highlights:
-
Induction: Intradermal injection of Mycobacterium butyricum in mineral oil (CFA) into the tail base.
-
Dosing Duration: Days 0–21 (Prophylactic) or Days 14–28 (Therapeutic).
-
Readouts:
-
Arthritic Score: Visual scoring of redness/swelling (Scale 0–4).
-
Histopathology: H&E staining of ankle joints to assess synovial hyperplasia.
-
Biomarkers: Serum TNF-
and IL-6 via ELISA (Day 21).
-
Hypothesis Validation:
If ISO-PA reduces paw swelling but not TNF-
Safety Pharmacology: Gastric Ulceration Index
Rationale: Propionic acid derivatives inhibit COX-1, leading to reduced gastric mucosal protection. This is the primary dose-limiting toxicity for this chemical class.
Mechanism & Toxicity Pathway
Caption: Pathophysiological cascade of NSAID-induced gastric toxicity.
Protocol:
-
Dosing: Administer ISO-PA at 3x the efficacy
(determined in Section 4) for 5 consecutive days. -
Termination: Sacrifice animals 4 hours after the last dose.
-
Examination: Remove stomach, open along the greater curvature, and wash with saline.
-
Scoring (J-Score):
-
0 = Normal.
-
1 = Red coloration.
-
2 = Spot ulcer (< 1mm).
-
3 = Hemorrhagic streak.
-
4 = Deep ulcer > 2mm / Perforation.
-
Success Criteria: ISO-PA is considered a superior lead if its Therapeutic Index (TI) (Ulcerogenic Dose / Effective Dose) is significantly higher than Indomethacin.
References
-
Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs.[2][3][4][5] Wiley-Interscience. (Foundational text on propionic acid SAR).
-
Rainsford, K. D. (2013). Ibuprofen: Pharmacology, Therapeutics and Side Effects. Springer. Link (Protocol reference for propionic acid toxicity).
-
Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters. Link (Reference for isoindolinone immunomodulation).
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. Link (Standard protocol for Section 4).
-
FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Welcome to the technical support center for the synthesis of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this synthetic transformation. As a key intermediate in the synthesis of various pharmaceuticals, including Apremilast, achieving a high yield of this compound is critical. This document provides in-depth troubleshooting advice based on established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound typically involves the N-alkylation of isoindolinone (phthalimidine) with a 2-halopropanoic acid, most commonly 2-bromopropanoic acid. This reaction is a variation of the Gabriel synthesis, a robust method for preparing primary amines and their derivatives. The general reaction scheme is as follows:
Figure 1: General Reaction Scheme
While seemingly straightforward, this SN2 reaction can be plagued by low yields due to several competing factors and suboptimal reaction conditions. This guide will address the most common issues in a question-and-answer format, providing detailed explanations and actionable protocols to enhance your synthetic outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can often be attributed to one or more of the following factors:
-
Incomplete Deprotonation of Isoindolinone: The N-H bond of isoindolinone (pKa ≈ 16-17 in DMSO) needs to be deprotonated to form the nucleophilic anion. An insufficiently strong base or improper reaction conditions can lead to a low concentration of the active nucleophile.
-
Side Reactions of 2-Bromopropanoic Acid: Under basic conditions, 2-bromopropanoic acid can undergo elimination to form acrylic acid, a competing reaction that consumes the alkylating agent.
-
O-Alkylation vs. N-Alkylation: Lactams, like isoindolinone, possess both N-H and enolizable C=O groups, presenting the possibility of O-alkylation as a competing pathway, although N-alkylation is generally favored.
-
Hydrolysis of the Product: The ester-like linkage in the product can be susceptible to hydrolysis under harsh basic conditions, especially during workup.
-
Steric Hindrance: While not a major issue with this substrate, steric hindrance can play a role in SN2 reactions, and choice of solvent can influence this.
-
Solubility Issues: Poor solubility of the reactants or the base in the chosen solvent can lead to a sluggish and incomplete reaction.
Q2: How do I choose the right base for this reaction?
The choice of base is critical. It must be strong enough to deprotonate the isoindolinone but not so harsh as to promote significant side reactions of the 2-bromopropanoic acid.
| Base | Advantages | Disadvantages | Recommendation |
| Potassium Carbonate (K₂CO₃) | Inexpensive, readily available, and generally effective for N-alkylation of imides. | May not be strong enough for complete deprotonation, leading to longer reaction times or incomplete conversion. Can have limited solubility in some organic solvents. | A good starting point, often used in excess. Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve its efficacy in a two-phase system or a polar aprotic solvent to aid solubility. |
| Sodium Hydride (NaH) | A very strong, non-nucleophilic base that ensures complete deprotonation of the isoindolinone. | Highly reactive and moisture-sensitive, requiring anhydrous reaction conditions. Can promote elimination of the alkyl halide if not used carefully. | An excellent choice for driving the reaction to completion, but requires careful handling and strictly anhydrous conditions. |
| Potassium tert-Butoxide (KOtBu) | A strong, non-nucleophilic base. | Can be sterically hindering and is also highly basic, increasing the risk of elimination. | Use with caution, as it may favor the elimination side reaction of 2-bromopropanoic acid. |
| Triethylamine (Et₃N) | An organic base that can act as an acid scavenger. | Generally not strong enough to effectively deprotonate the isoindolinone. | Not recommended as the primary base for this reaction. |
Expert Insight: For this specific synthesis, stronger bases like sodium hydride in an anhydrous polar aprotic solvent like DMF or THF often give higher yields by ensuring a high concentration of the isoindolinone anion.
Q3: What is the optimal solvent for this synthesis?
The solvent plays a crucial role in an SN2 reaction by solvating the ions and influencing the reaction rate.
| Solvent | Advantages | Disadvantages | Recommendation |
| Dimethylformamide (DMF) | A polar aprotic solvent that is excellent for SN2 reactions. It effectively solvates cations, leaving the nucleophile more reactive. Good solvent for isoindolinone and many bases. | High boiling point can make it difficult to remove. Must be anhydrous. | Highly recommended for this reaction. Ensure you are using a dry, high-purity grade. |
| Acetonitrile (ACN) | A polar aprotic solvent that is also suitable for SN2 reactions. Lower boiling point than DMF, making it easier to remove. | May have lower solvating power for some of the reactants and bases compared to DMF. | A good alternative to DMF. |
| Tetrahydrofuran (THF) | A less polar aprotic solvent. | Lower boiling point may require longer reaction times or heating under reflux. Less effective at solvating ions compared to DMF or ACN. | Can be used, but may result in slower reaction rates. |
| Toluene/Xylene | Non-polar solvents. | Not suitable for this reaction as they do not effectively solvate the ionic intermediates of an SN2 reaction. | Not recommended. |
Expert Insight: Anhydrous DMF is the solvent of choice for this N-alkylation, as it promotes a fast reaction rate by effectively solvating the counter-ion of the base and leaving the isoindolinone anion highly nucleophilic.
Q4: I suspect side reactions are reducing my yield. What are they and how can I minimize them?
The primary side reaction of concern is the base-induced elimination (E2) of HBr from 2-bromopropanoic acid to form acrylic acid.
Mechanism of Elimination:
To minimize this side reaction:
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures favor elimination over substitution.
-
Slow Addition of Base/Alkyl Halide: Adding the base portion-wise or the 2-bromopropanoic acid dropwise can help maintain a low instantaneous concentration of the base, disfavoring the bimolecular elimination reaction.
-
Use a Less Hindered, Strong Base: While seemingly counterintuitive, a very strong, non-nucleophilic base like NaH can quickly deprotonate the isoindolinone, leading to a faster SN2 reaction that can outcompete the elimination pathway.
Another potential issue is neighboring group participation (NGP) by the carboxylate group of 2-bromopropanoic acid, which can lead to retention of stereochemistry. While this may not directly impact the overall yield of the desired chemical structure, it is a mechanistic point to consider if stereochemistry is a factor.
Recommended Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Isoindolinone
-
2-Bromopropanoic acid
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add isoindolinone (1.0 eq).
-
Deprotonation: Suspend the isoindolinone in anhydrous DMF (approximately 10 mL per gram of isoindolinone). Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Dissolve 2-bromopropanoic acid (1.2 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the 2-bromopropanoic acid solution dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Logical Workflow for Troubleshooting:
References
-
Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 2). Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2 | Silver oxide vs NaOH. Retrieved from [Link]
-
Raza, A., et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2533. Retrieved from [Link]
-
MDPI. (2023, July 5). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Gabriel Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
NIST. (n.d.). 2-Bromopropanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
- Burakova, E. A., et al. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Russian Chemical Bulletin, 51(10), 1831-1836.
-
MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]
-
ACS Publications. (2023, September 28). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN101973866B - Preparation method for synthesizing propionic acid by carbonylation.
- Lau, Y. H., & White, R. L. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ).
-
Royal Society of Chemistry. (2019, April 4). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry C. Retrieved from [Link]
- Filo. (2024,
Technical Guide: Solubility & Handling of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
[1]
Compound Profile & Physicochemical Properties[1][2][3][4]
Understanding the chemical structure is the first step to solving solubility issues.[1] This compound consists of a lipophilic isoindolin-1-one (phthalimidine) core attached to a hydrophilic propanoic acid tail.[1] It functions as an amphiphilic molecule with a distinct pH-dependent solubility profile.[1]
| Property | Value (Approx.) | Significance |
| Formula | C₁₁H₁₁NO₃ | |
| MW | ~205.21 g/mol | Small molecule, amenable to high-concentration stocks.[1] |
| pKa (Acid) | ~4.2 - 4.5 | The carboxylic acid is the primary ionizable group.[1] Solubility drops sharply below pH 5.0. |
| LogP | ~1.5 - 2.0 | Moderate lipophilicity due to the fused bicyclic ring.[1] Requires organic co-solvents for neutral forms.[1] |
| State | Crystalline Solid | High lattice energy can slow initial dissolution in water.[1] |
Critical Solubility Mechanisms
The primary cause of precipitation is the protonation of the carboxylic acid at acidic or neutral pH, combined with the hydrophobic stacking of the isoindolinone rings.[1]
-
pH < 4.0 (Acidic): The molecule is protonated (neutral charge).[1] The hydrophobic isoindolinone core dominates, leading to precipitation.[1]
-
pH > 6.0 (Basic/Neutral): The carboxylic acid deprotonates to form a carboxylate anion (
).[1] This charge repulsion prevents aggregation, significantly increasing aqueous solubility.[1]
Troubleshooting Q&A: Common Scenarios
Scenario A: Buffer Incompatibility
Q: "I tried dissolving the powder directly in PBS (pH 7.4), but it remains cloudy or floats. Why?"
A: While the pH of PBS (7.4) is theoretically high enough to ionize the acid, the kinetics of dissolution are slow due to the crystal lattice energy of the solid.[1] The hydrophobic rings pack tightly, preventing water from penetrating the crystal structure effectively.[1]
-
Solution: Do not add powder directly to buffer.[1]
Scenario B: LC-MS Mobile Phase Precipitation
Q: "My sample precipitates in the HPLC vial when using Water/Acetonitrile with 0.1% Formic Acid."
A: This is a classic pKa conflict. Formic acid buffers usually have a pH of ~2.[1]7. At this pH, the carboxylic acid group (pKa ~4.[1]2) is fully protonated and neutral.[1] The molecule loses its ionic solubility and precipitates out of the water fraction.[1]
-
Solution:
-
Switch Modifiers: Use Ammonium Acetate (10 mM, pH 4.5-5.0) or Ammonium Bicarbonate (pH 7.5) instead of Formic Acid.[1] This keeps the molecule ionized and soluble.[1]
-
Increase Organic Ratio: If you must use acid, ensure the mobile phase has a higher initial organic content (>30% ACN) to solubilize the neutral form.[1]
-
Scenario C: Stock Solution Stability
Q: "Can I store the stock solution in water or buffer at -20°C?"
A: No. Storing in aqueous buffers risks precipitation upon freeze-thaw cycles (due to pH shifts or "salting out" effects).[1] Furthermore, while the isoindolinone lactam is relatively stable, long-term storage in water can risk slow hydrolysis.[1]
-
Solution: Always store stock solutions in 100% anhydrous DMSO at -20°C or -80°C. The compound is stable in DMSO for months.[1]
Decision Tree: Dissolution Workflow
Use this logic flow to determine the optimal preparation method for your experiment.
Caption: Logical workflow for preparing stable solutions of this compound based on concentration and pH requirements.
Advanced Protocol: Preparation of 10 mM Aqueous Stock
If your experiment strictly forbids DMSO (e.g., certain sensitive enzyme assays), use this Salt Formation Protocol to create a stable aqueous stock.
-
Weighing: Weigh 20.5 mg of the compound (approx. 0.1 mmol).[1]
-
Alkaline Dissolution: Add 900 µL of distilled water. The powder will likely not dissolve.[1]
-
Titration: Add 1.0 M NaOH dropwise (approx. 100-110 µL total) while vortexing.
-
Back-Titration (Optional): If the pH is too high (>10), carefully adjust with dilute HCl to pH 8.0. Do not go below pH 6.0.[1]
-
Volume Adjustment: Adjust final volume to 10 mL with water or buffer to achieve 10 mM.
References
-
Brady, F. & Gallagher, J.F. (2021).[1] Intermolecular O—H...O hydrogen bonding in the three independent molecules of (2S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section C.
-
BenchChem Technical Support . (2025). Overcoming Solubility Challenges of Phthalimide Derivatives.
-
Organic Chemistry Portal . Synthesis of Isoindolinones. (Accessed 2026).[1]
-
Williams, R. (2022).[1][4] pKa Data Compiled by R. Williams: Carboxylic Acids & Nitrogen Compounds. Organic Chemistry Data.
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. researchgate.net [researchgate.net]
- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
"2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid" stability in DMSO solution
Technical Support Center
Executive Summary
This technical guide addresses the stability of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid when prepared in Dimethyl Sulfoxide (DMSO). The core structure of this molecule contains a γ-lactam (a cyclic amide within the isoindolinone ring system) and a carboxylic acid moiety. The primary stability concern in a DMSO stock solution is the hydrolytic cleavage of the lactam ring. This degradation is often catalyzed by trace amounts of water, which is readily absorbed by the hygroscopic DMSO solvent. This document provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting protocols, and best practices to mitigate degradation and ensure the integrity of experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in a DMSO stock solution?
The principal stability liability is the hydrolysis of the five-membered lactam ring.[1][2] Lactams are cyclic amides and are susceptible to cleavage by nucleophilic attack, most commonly by water. This reaction results in the opening of the isoindolinone ring to form an amino acid derivative, which will be inactive in assays targeting the parent compound.
Q2: What external factors can accelerate the degradation of the compound?
Several factors can increase the rate of hydrolytic degradation:
-
Water Content: This is the most critical factor. DMSO is highly hygroscopic and will absorb moisture from the atmosphere if not handled properly.[3][4] This ambient water acts as the reactant for hydrolysis.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[5] Storing solutions at room temperature or elevated temperatures (e.g., 37°C in an incubator) will significantly accelerate degradation compared to storage at -20°C or -80°C.[6]
-
pH Extremes: While DMSO is an aprotic solvent, contaminants or carryover from upstream processes can create acidic or basic micro-environments that catalyze lactam hydrolysis.[7][8][9]
-
Repeated Freeze-Thaw Cycles: Each cycle can introduce atmospheric moisture into the vial upon opening and can cause localized concentration changes as the solution freezes and thaws, potentially stressing the compound.[6][10]
Q3: What are the definitive best practices for preparing and storing a DMSO stock solution of this compound?
To maximize the shelf-life of your stock solution, adhere to the following guidelines:
-
Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (or molecular sieve-dried) DMSO to minimize initial water content.[4]
-
Store at Low Temperature: For long-term storage, -80°C is highly recommended. For short-term storage (up to one month), -20°C is acceptable.[6][10]
-
Aliquot for Single Use: After preparation, immediately divide the stock solution into smaller, single-use aliquots. This practice minimizes the number of freeze-thaw cycles and the repeated introduction of atmospheric moisture to the main stock.[10]
-
Use Proper Vials: Utilize vials with tight-sealing caps, preferably with a PTFE liner, to create a robust barrier against moisture.
Q4: How can I tell if my stock solution has degraded?
Visual inspection is unreliable. While precipitation could indicate insolubility or a degradant, the most definitive method is analytical. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) analysis is the gold standard. A degraded sample will show a decrease in the peak area of the parent compound and the emergence of one or more new peaks corresponding to the degradation products.
Q5: I need to use the compound in a cell-based assay over 72 hours at 37°C. How should I proceed?
Long-term incubation in aqueous media at 37°C presents a high risk of hydrolysis.
-
Do not add the DMSO stock directly to the incubator for 72 hours.
-
Best Practice: Prepare fresh working solutions in your cell culture medium from a frozen, validated stock solution immediately before each treatment or media change.
-
Include a Stability Control: In a parallel cell-free experiment, incubate the compound in the culture medium at 37°C for the full duration of the experiment (e.g., 72 hours). At the end of the incubation, analyze the medium by HPLC to quantify the remaining parent compound. This will tell you the actual concentration of active compound your cells were exposed to over time.
Section 2: Troubleshooting Guide
| Problem Encountered | Potential Root Cause | Recommended Action & Scientific Rationale |
| Precipitate observed in the stock solution after thawing. | 1. Poor Solubility/Supersaturation: The compound may have been dissolved at a concentration above its solubility limit at the storage temperature. | 1. Action: Gently warm the vial to 37°C and vortex or sonicate to attempt redissolution.[4] Rationale: Solubility is temperature-dependent. If it redissolves, consider preparing future stocks at a slightly lower concentration. |
| 2. Degradation Product: The hydrolysis product may be less soluble in DMSO and has precipitated out. | 2. Action: Centrifuge the vial, collect the supernatant, and analyze both the supernatant and the redissolved precipitate (if possible) by HPLC-MS. Rationale: This will confirm the identity of the precipitate. If it is a degradant, the stock solution is compromised and must be discarded. | |
| Inconsistent or lower-than-expected activity in biological assays. | 1. Compound Degradation: The concentration of the active parent compound in the stock solution has decreased due to hydrolysis. | 1. Action: Prepare a fresh stock solution from solid material following the best practices in Section 1. Rationale: This eliminates the variable of stock solution integrity. |
| 2. Assay Interference: The degradation product may be interfering with the assay or acting as an antagonist. | 2. Action: Validate the integrity of the suspect stock solution using the HPLC protocol in Section 3.2. Rationale: Quantifying the purity of the stock is essential to confirm that the correct concentration of the active compound is being used. | |
| The baseline in my HPLC chromatogram is noisy when analyzing the compound. | 1. Contaminated DMSO: The DMSO may contain impurities or has degraded. | 1. Action: Run a blank gradient with only the DMSO used for sample preparation. Rationale: This will confirm if the solvent is the source of the noise. Always use high-purity, HPLC-grade solvents. |
| 2. Column Contamination: Previous samples may have left residue on the HPLC column. | 2. Action: Perform a column wash with a strong solvent like isopropanol or acetonitrile, as recommended by the column manufacturer. Rationale: A clean column is critical for accurate quantification and peak shape. |
Section 3: Key Experimental Protocols & Workflows
Protocol 3.1: Preparation of a High-Integrity Stock Solution
-
Pre-Experiment Setup: Bring the sealed vial of solid this compound and a new, sealed bottle of anhydrous DMSO (≥99.9%) to room temperature in a desiccator to prevent water condensation.
-
Weighing: Accurately weigh the desired amount of the solid compound into a sterile, appropriately sized vial (e.g., an amber glass vial with a PTFE-lined cap).
-
Solvent Addition: In a low-humidity environment (e.g., under a nitrogen blanket or in a glove box if available), add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting: Immediately dispense the stock solution into single-use, clearly labeled aliquots. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Place the aliquots in a labeled freezer box and store them at -80°C for long-term storage or -20°C for short-term use.
-
Documentation: Record the compound name, concentration, date of preparation, solvent lot number, and storage location in your laboratory notebook.
Workflow for Stability Assessment
The following diagram outlines the workflow for empirically determining the stability of your compound under specific storage conditions.
Caption: Workflow for assessing compound stability over time.
Protocol 3.2: General Method for Stability Assessment by RP-HPLC
-
Objective: To quantify the percentage of the parent compound remaining at various time points and under different storage conditions.
-
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Test aliquots stored under desired conditions.
-
-
Procedure:
-
T=0 Sample: Immediately after preparing the stock solution (Protocol 3.1), dilute a small amount to a suitable concentration (e.g., 10 µM) in a 50:50 mixture of Mobile Phase A and B. Inject this sample onto the HPLC. This is your 100% reference.
-
Time-Point Samples: At each designated time point (e.g., 1 week, 1 month), retrieve one aliquot from each storage condition. Allow it to thaw completely at room temperature. Prepare the analytical sample in the same manner as the T=0 sample.
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of the compound (e.g., 254 nm).
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at T=0 and at each subsequent time point.
-
Calculate the percent purity remaining: (% Purity) = (Area_timepoint_X / Area_T=0) * 100.
-
Monitor for the appearance and growth of new peaks, which indicate degradation products.
-
Section 4: The Chemistry of Degradation
Mechanism: Hydrolysis of the Lactam Ring
The degradation of this compound in the presence of water proceeds via nucleophilic acyl substitution. The carbonyl carbon of the lactam is electrophilic and is attacked by the lone pair of electrons on the oxygen atom of a water molecule. This process is significantly accelerated by acidic or basic catalysts.[7][9] The reaction forms a tetrahedral intermediate which then collapses, breaking the C-N bond and opening the ring.
Caption: Conceptual overview of lactam hydrolysis.
References
-
MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
-
Raza, A. R., et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2678. Available at: [Link]
-
Yong, Y. (2015). Response to "What is the best right way of storing DMSO in research lab?". ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid. PubChem Compound Database. Retrieved from [Link]
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. Available at: [Link]
-
Schaffner, A., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 5003. Available at: [Link]
-
Cheng, X., et al. (2004). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 9(5), 403–412. Available at: [Link]
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. Available at: [Link]
-
Musgrave, R. (2017). Lactam Hydrolysis. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Top: decarboxylation of 1,3-dicarboxylic acids... Retrieved from [Link]
-
ResearchGate. (n.d.). The Hydrolysis of Lactams. Retrieved from [Link]
Sources
- 1. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thco.com.tw [thco.com.tw]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Crystallization of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Crystallization, Oiling Out, and Polymorphism Control
Executive Summary
The crystallization of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (an
The most frequently reported failure mode for this molecule is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than nucleation. This guide provides field-proven protocols to bypass the oiling boundary, control polymorphism, and ensure high chemical purity.
Module 1: The "Oiling Out" Phenomenon
Q: Why does my product separate as a sticky oil instead of crystals?
A: You are hitting the metastable liquid miscibility gap.
This molecule contains both a polar amide (lactam) and a carboxylic acid.[1] In many solvent systems (especially aqueous alcohols), the energy barrier to form an ordered crystal lattice is higher than the energy required to simply separate into a solute-rich liquid phase.
The Mechanism:
When you cool the solution rapidly, the supersaturation (
Troubleshooting Protocol: The "Oiling Out" Rescue Loop
Do not filter the oil.[1] Follow this temperature-cycling protocol to convert the oil into a stable polymorph.[1]
Figure 1: The "Oiling Out" Rescue Workflow. This cycle prevents the system from entering the liquid-liquid demixing zone.[1]
Critical Parameters:
-
Seeding Temperature: You must seed slightly above the temperature where the oil formed previously.[1]
-
Agitation: Use an overhead stirrer with a pitched-blade turbine. Magnetic stir bars often grind the oil into the flask walls, creating a "toffee" that cannot be recovered.
Module 2: Solvent Selection & Solubility
Q: Which solvent system yields the best crystal habit?
A: Avoid pure water. Use Binary Systems.
The isoindolinone core is lipophilic, while the acid tail is hydrophilic. This amphiphilic nature confuses the solubility profile.[1]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Outcome | Risk Profile |
| Ethanol / Water | 60:40 | Best Balance. Prisms or blocks.[1] Good impurity rejection. | Moderate risk of oiling if water is added too fast.[1] |
| Isopropyl Acetate (IPAc) | 100% | Polymorph Control. Often yields the stable anhydrous form. | Lower yield due to higher solubility.[1] |
| Acetic Acid / Water | 30:70 | High Purity. Excellent for rejecting unreacted phthalic anhydride.[1] | Corrosive; requires thorough washing.[1] |
| Toluene | 100% | Drying. Good for removing water, but crystals may be needles (hard to filter). | High boiling point makes drying difficult.[1] |
Application Scientist Note: If you are synthesizing this via the reduction of the phthalimide (dioxo) precursor, Ethanol/Water is superior. The starting material (dioxo) is significantly less soluble in ethanol than the product (mono-oxo) and can be filtered off before crystallization if the solution is kept hot.[1]
Module 3: Chemical Purity & pH Swing
Q: I have unreacted starting material. How do I purify without column chromatography?
A: Utilize the "Acid-Base Swing" technique. [1]
Since the molecule has a free carboxylic acid, you can exploit its pKa (approx. 3.8 - 4.[1]2) to separate it from neutral impurities (like phthalide or unreacted anhydrides).[1]
Protocol: The pH Swing Purification
-
Dissolution: Suspend the crude solid in water (10 volumes).
-
Basification: Slowly add saturated Sodium Bicarbonate (
) until pH ~8.0. -
Filtration: Filter the turbid solution through Celite. The filtrate contains your product; the filter cake contains non-acidic impurities.[1]
-
Acidification (Crystallization):
Figure 2: Impurity Rejection via pH Swing.[1] This method leverages the carboxylic acid functionality.[2][3][4]
Module 4: Polymorphism & Stability
Q: My XRPD pattern changes after drying. What is happening?
A: You likely have a solvate or a metastable hydrate.
Isoindolinone acids are prone to forming channel solvates, especially with small alcohols (Methanol/Ethanol). Upon drying, the solvent leaves the lattice, causing the crystal structure to collapse into a different polymorph or become amorphous.
Validation Experiment: Slurry Conversion To ensure you have the thermodynamically stable form (Form I), perform a slurry turnover:
References & Authority
-
Oiling Out Mechanisms:
-
Source: Mettler Toledo.[1] "Oiling Out in Crystallization." Explains the thermodynamic basis of Liquid-Liquid Phase Separation (LLPS) and the importance of the metastable zone width.
-
-
Isoindolinone Synthesis & Properties:
-
Carboxylic Acid Purification:
-
Source: LookChem / Chempedia.[1] "General procedures for the purification of Carboxylic acids." Validates the pH-swing methodology (Bicarbonate/HCl) for acid-functionalized intermediates.
-
-
Crystallization of Isoindolinone Derivatives:
Sources
- 1. 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid | C11H11NO3 | CID 648461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. 3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing ADME for Isoindolinone-Propanoic Acid Scaffolds
Ticket ID: ADME-ISO-2024 Subject: Optimization of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with This compound , a scaffold structurally related to immunomodulatory imide drugs (IMiDs) and phthalyl-amino acid derivatives. While the isoindolinone core provides a stable, rigid pharmacophore, the attached propanoic acid moiety presents a classic medicinal chemistry paradox: it is essential for target engagement (often forming salt bridges) but detrimental to ADME properties due to ionization at physiological pH.
This guide addresses the three critical liabilities of this scaffold:
-
Poor Membrane Permeability: Caused by the ionized carboxylate at intestinal pH.
-
Metabolic Instability: Specifically, the risk of Acyl Glucuronidation , which leads to rapid clearance and potential toxicity.[1]
-
Solubility-Limited Absorption: pH-dependent solubility issues in the gastric environment.
Module 1: The Permeability & Absorption Challenge
The Issue: The propanoic acid tail has a pKa of approximately 4.5. In the small intestine (pH 6.5–7.4), >99% of the compound exists as the anionic carboxylate. Charged species cannot passively diffuse through the lipophilic lipid bilayer, leading to BCS Class III (High Solubility, Low Permeability) or Class IV behavior.
Optimization Strategies
| Strategy | Mechanism | Pros | Cons |
| Ester Prodrugs | Mask the acidic proton with an alkyl group (e.g., Ethyl, Isopropyl). | Dramatically increases LogP and passive diffusion. | Requires endogenous esterases for activation; potential for "futile cycling" if hydrolysis is too slow. |
| Bioisosteres (Tetrazoles) | Replace -COOH with a tetrazole ring. | Maintains acidity (pKa ~5) and H-bonding but delocalizes charge, often improving permeability. | Synthetic complexity; potential for N-glucuronidation. |
| Acyl Sulfonamides | Replace -COOH with -CONHSO₂R. | Increases lipophilicity; pKa can be tuned (4.5–6.0) by varying the R group. | Larger molecular weight; introduces new metabolic soft spots. |
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
Use this protocol to validate if your optimization strategy has unlocked membrane transport.
-
Cell Culture: Seed Caco-2 cells (passage 40–60) on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Reject wells with TEER < 250 Ω·cm².
-
Preparation:
-
Donor Buffer: HBSS (pH 6.5 for Apical, pH 7.4 for Basolateral).
-
Compound: Dissolve to 10 µM in Donor Buffer (final DMSO < 1%).
-
-
Transport Initiation:
-
A-to-B (Absorptive): Add compound to Apical chamber; blank buffer to Basolateral.
-
B-to-A (Secretory): Add compound to Basolateral chamber; blank buffer to Apical.
-
-
Sampling: Incubate at 37°C with shaking (50 rpm). Sample receiver compartment at 60 and 120 minutes.
-
Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability (
).[2]
Success Criteria:
- indicates moderate-to-high permeability.
-
Efflux Ratio (
) < 2.0 indicates no significant P-gp efflux.
Module 2: The Metabolic Toxicity Trap (Acyl Glucuronidation)
The Issue: The carboxylic acid is a "handle" for Phase II metabolism. UGT enzymes (UDP-glucuronosyltransferases) will conjugate glucuronic acid to your molecule, forming an Acyl Glucuronide (AG) .
Why this is dangerous: Unlike stable ether glucuronides, Acyl Glucuronides are reactive electrophiles . They can:
-
Undergo intramolecular rearrangement.
-
Covalently bind to plasma proteins (HSA) via nucleophilic attack.
-
Trigger an immune response (haptenization), leading to Idiosyncratic Drug-Induced Liver Injury (DILI) .
Visualizing the Toxicity Pathway
Caption: The mechanism of Acyl Glucuronide toxicity. The unstable metabolite can rearrange or directly bind to serum proteins, causing toxicity.
Experimental Protocol: Reactive Metabolite Trapping (GSH/Peptide)
Do not rely solely on microsomal stability. You must specifically test for AG reactivity.
-
Incubation System: Human Liver Microsomes (HLM) or recombinant UGTs.
-
Cofactors: Fortify with UDPGA (for glucuronidation) and NADPH (if checking oxidative activation).
-
Trapping Agent: Add Glutathione (GSH) or a lysine-containing peptide (e.g., K-peptide) at 5 mM.
-
Reaction: Incubate at 37°C for 60 minutes.
-
Quench: Add ice-cold acetonitrile.
-
Detection: Analyze supernatant via LC-MS/MS.
-
Search for: Neutral loss of 129 Da (glutathione adduct) or specific shifts corresponding to the glucuronide-peptide adduct.
-
Interpretation:
-
High Risk: Detection of GSH-conjugates or covalent protein binding > 50 pmol/mg protein.
-
Mitigation: If AG formation is high, sterically hinder the alpha-carbon (e.g., add a methyl group to make it quaternary) or switch to a bioisostere.
Module 3: Troubleshooting & FAQ
Q1: My compound shows high clearance in hepatocytes but is stable in microsomes. Why? A: This is the hallmark of Phase II dominance. Standard microsome assays often lack the cofactor UDPGA. If your compound is cleared by UGTs (glucuronidation) or Sulfotransferases, microsomes without cofactors will show false stability.
-
Fix: Use Cryopreserved Hepatocytes (which contain all Phase I/II enzymes and cofactors) or fortify your microsomes with UDPGA.
Q2: The recovery in my PAMPA assay is < 50%. Where did the compound go? A: Carboxylic acids and isoindolinones can stick to the plastic of the donor plate or the lipid membrane itself (Non-Specific Binding).
-
Fix: Add 0.1% BSA to the receiver plate to act as a "sink" and prevent back-diffusion. Wash the donor tips with MeOH/Water to recover bound compound for mass balance calculation.
Q3: Can I just use a methyl ester? A: Methyl esters are often hydrolyzed too fast (in the gut lumen or portal blood) before reaching systemic circulation, regenerating the impermeable acid.
-
Fix: Use bulkier esters like Isopropyl or tert-butyl (though t-butyl is often too stable), or "double prodrugs" like Proxetil (isopropoxycarbonyloxyethyl) which are cleaved specifically by systemic esterases.
Decision Matrix for Optimization
Use this logic flow to determine your next chemical modification.
Caption: Decision tree for optimizing the scaffold based on permeability and metabolic stability data.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Regan, S. L., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry, 45, 347-363. Link
-
Patterson, C. M., et al. (2021). Caco-2 Permeability Assay Protocol. DB-ALM Protocol n° 142. European Commission Joint Research Centre. Link
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.[3] ChemMedChem, 8(3), 385–395. Link
Sources
Validation & Comparative
"2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid" vs known PARP inhibitors
This guide provides a rigorous technical comparison between the specific chemical entity 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (hereafter referred to as OIP-Acid ) and established Clinical PARP Inhibitors (e.g., Olaparib, Talazoparib).
This analysis is designed for drug discovery scientists to understand the critical Structure-Activity Relationship (SAR) differences that distinguish a core pharmacophore fragment (OIP-Acid) from a clinically optimized drug .
A Structural & Functional Analysis of Ligand Efficiency
Executive Summary: The "Fragment vs. Drug" Paradigm
In the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, the isoindolinone (phthalimidine) core is a privileged scaffold designed to mimic the nicotinamide moiety of NAD+.
-
The Topic Molecule (OIP-Acid): this compound represents a minimalist N-substituted scaffold . It lacks the hydrogen-bond donor capabilities required for nanomolar potency and serves primarily as a structural probe, a synthetic intermediate, or a negative control in specificity assays.
-
The Clinical Standard (e.g., Olaparib): Represents the optimized pharmacophore . It possesses the critical H-bond donor/acceptor pairs (via an unsubstituted lactam or bioisostere) and a "solubilizing tail" that extends into the adenosine binding pocket to induce PARP trapping.
Key Takeaway: While OIP-Acid shares the core isoindolinone skeleton with many PARP inhibitors, its N-substitution and short acidic tail render it functionally distinct—likely exhibiting micromolar (µM) to millimolar (mM) affinity compared to the nanomolar (nM) affinity of clinical drugs.
Chemical & Mechanistic Comparison
Structural Superposition
The efficacy of a PARP inhibitor is dictated by its ability to compete with NAD+ at the catalytic site of PARP1/2.
| Feature | OIP-Acid (The Topic) | Olaparib (Clinical Benchmark) | Impact on Performance |
| Core Scaffold | Isoindolin-1-one | Phthalazin-1(2H)-one | Both mimic Nicotinamide. |
| Lactam Nitrogen | Substituted (attached to propanoic acid) | Unsubstituted (Free N-H) | Critical Failure Point: The free N-H is required to H-bond with Gly863 in the PARP active site. OIP-Acid lacks this donor. |
| Tail Region | Propanoic Acid (Short, Negatively Charged) | Cyclopropanecarbonyl-piperazine (Large, Hydrophobic/Polar mix) | The acid tail of OIP-Acid is too short to reach the adenosine pocket and may suffer electrostatic repulsion. |
| Physiochemistry | High Polarity (COOH), Low Permeability | Balanced Lipophilicity, High Permeability | OIP-Acid likely struggles to cross the cell membrane at physiological pH. |
The "Missing Hydrogen Bond" Hypothesis
To inhibit PARP1 effectively, a molecule must anchor itself via a specific hydrogen bond network within the nicotinamide-binding pocket:
-
Acceptor: The inhibitor Carbonyl (C=O) accepts an H-bond from Ser904 .
-
Donor: The inhibitor Lactam (N-H) donates an H-bond to the backbone carbonyl of Gly863 .
OIP-Acid Failure Mode: Because the nitrogen in OIP-Acid is substituted with the propanoic acid chain, it cannot donate a hydrogen bond to Gly863. This typically results in a >1000-fold loss in potency compared to unsubstituted analogs.
Comparative Performance Data (Projected)
Note: The following data represents a projected comparison based on established Structure-Activity Relationships (SAR) of isoindolinone derivatives.
Table 1: In Vitro Enzymatic & Cellular Potency
| Metric | OIP-Acid (Predicted) | Olaparib (Verified) | Talazoparib (Verified) | Interpretation |
| PARP1 IC50 (Enzymatic) | > 10 µM (Weak/Inactive) | ~ 5 nM | ~ 0.57 nM | OIP-Acid binds loosely due to steric clash and lack of H-bonding. |
| PARP Trapping | Negligible | High | Very High | Trapping requires tight binding kinetics which OIP-Acid lacks. |
| Cellular EC50 (BRCA-/-) | > 100 µM | ~ 1-10 nM | ~ 0.1-1 nM | The carboxylic acid prevents passive diffusion; no synthetic lethality observed. |
| Selectivity | Potential COX-1/2 activity | PARP1/2 Specific | PARP1/2 Specific | OIP-Acid is structurally related to Indoprofen (an NSAID). |
Experimental Protocols for Verification
To objectively verify the performance of OIP-Acid against known inhibitors, the following self-validating workflows are recommended.
Protocol A: HT-PARP1 Colorimetric Inhibition Assay
Purpose: To determine the IC50 of OIP-Acid vs. Olaparib in a cell-free system.
-
Reagents: Recombinant Human PARP1 enzyme, Biotinylated NAD+, Activated DNA, Histone-coated 96-well strip plates, Strep-HRP conjugate.
-
Compound Prep:
-
Dissolve OIP-Acid in DMSO (Note: Ensure solubility; acid moiety may require buffering).
-
Prepare 8-point serial dilution (100 µM down to 0.1 nM).
-
Include Olaparib as Positive Control (Start at 1 µM).
-
-
Reaction:
-
Add 20 µL PARP1 enzyme (0.5 U/well) to Histone-coated plate.
-
Add 10 µL of OIP-Acid or Olaparib. Incubate 15 min at RT.
-
Start: Add 20 µL PARP Cocktail (Biotin-NAD+ / Activated DNA).
-
Incubate 60 min at RT.
-
-
Detection:
-
Wash plate 3x with PBS-T.
-
Add 50 µL Strep-HRP (1:1000). Incubate 30 min.
-
Wash 3x. Add TMB Substrate. Stop with 1N H2SO4.
-
Read OD450.
-
-
Validation Check: The Olaparib IC50 must fall within 2-10 nM for the assay to be valid. If OIP-Acid shows no inhibition at 10 µM, it is confirmed as a non-binder or weak fragment .
Protocol B: Cellular PARylation Assay (Western Blot)
Purpose: To assess cell permeability and target engagement.
-
Cell Line: HeLa or MDA-MB-436 (BRCA1 mut).
-
Treatment: Treat cells with DNA damaging agent (MMS, 0.01%) + Inhibitor (OIP-Acid vs Olaparib) for 1 hour.
-
Lysis: Lyse cells in RIPA buffer + Protease Inhibitors + PARG Inhibitor (ADP-HPD, to prevent PAR degradation).
-
Blotting:
-
Primary Ab: Anti-PAR (Poly-ADP-ribose) antibody.
-
Loading Control: Beta-actin.
-
-
Result: Olaparib will completely abolish the PAR smear induced by MMS. OIP-Acid will likely show no reduction in PAR signal, confirming lack of cellular potency.
Visualizing the Mechanism
The following diagram illustrates the PARP1 activation pathway and the specific failure point of the OIP-Acid scaffold compared to clinical inhibitors.
Caption: Comparative mechanism showing Olaparib inducing PARP trapping via high-affinity binding, while OIP-Acid fails to compete with NAD+ due to the lack of critical hydrogen bonding.
References
-
Lord, C. J., & Ashworth, A. (2017).[1] PARP inhibitors: Synthetic lethality in the clinic.[2][3][4] Science, 355(6330), 1152-1158.
-
Rouleau, M., Patel, A., Hendzel, M. J., et al. (2010). PARP inhibition: PARP1 and beyond.[1][4][5][6][7][8] Nature Reviews Cancer, 10(4), 293-301.
-
Ferraris, D. V. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry, 53(12), 4561-4584.
- Context: Provides the SAR basis for why N-unsubstituted lactams are required for potency.
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.
- Context: The discovery paper for Olaparib, highlighting the importance of the tail region.
- Ferreira, S., et al. (2020). Indoprofen as a COX inhibitor: Structural insights. Chemical Biology & Drug Design. (Reference for the structural similarity of OIP-Acid to Indoprofen).
Sources
- 1. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife [elifesciences.org]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitors elicit a cellular senescence mediated inflammatory response in homologous recombination proficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PARP-1 inhibitors sensitize HNSCC cells to APR-246 by inactivation of thioredoxin reductase 1 (TrxR1) and promotion of ROS accumulation | Oncotarget [oncotarget.com]
- 6. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Target Engagement Validation for Novel Compounds: A Case Study with 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often early, bottleneck is the identification and validation of the molecule's biological target. Without a clear understanding of target engagement, elucidating the mechanism of action, optimizing lead compounds, and predicting clinical efficacy becomes a matter of speculation rather than data-driven science.[1][2][3][4]
This guide provides a comprehensive framework for approaching target engagement validation, particularly for novel compounds where the primary target is unknown. We will use the molecule 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid as a representative case study. While this molecule belongs to the phthalimide class, known for a broad spectrum of biological activities, its specific molecular target(s) are not well-established in public literature.[5] This scenario is common in phenotypic drug discovery, where compounds are identified based on a desired cellular effect rather than being designed for a specific target.[6][7]
Our approach will be twofold:
-
Part I: Target Deconvolution. We will first explore and compare state-of-the-art, unbiased methodologies to identify the potential protein targets of our lead compound from the entire proteome.
-
Part II: Target Engagement Validation. Once putative targets are identified, we will delve into a comparative analysis of orthogonal methods to confirm and quantify the direct physical interaction between the compound and its target protein(s) in various settings.
Part I: The Crucial First Step - Unbiased Target Deconvolution
When a compound's target is unknown, the initial and most critical phase is "target deconvolution" or "target identification." This process aims to pinpoint the specific biomolecule(s) that a compound interacts with to elicit its biological effect.[6][8] Modern chemical proteomics has furnished several powerful, label-free techniques that obviate the need for compound modification, which can risk altering its biological activity.[9][10]
Below, we compare three prominent, unbiased, proteome-wide target identification strategies.
Comparative Analysis of Target Deconvolution Methods
| Method | Principle | Advantages | Limitations | Best Suited For |
| Thermal Proteome Profiling (TPP) / MS-CETSA | Ligand binding stabilizes a protein, increasing its melting temperature (Tm). This shift is detected across the proteome using mass spectrometry.[11][12] | - In-cell and in-vivo compatible, assessing engagement in a physiological context.[12] - No compound modification required. - Can detect downstream effects of target engagement. | - Not all binding events cause a significant thermal shift (potential for false negatives).[13] - Technically demanding and data analysis is complex. | Identifying targets in intact cells and tissues, especially for compounds requiring metabolic activation. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding can alter a protein's conformation, making it more or less susceptible to proteolytic digestion.[9][14][15] | - No compound modification needed.[9][16] - Applicable to a wide range of proteins and compounds.[17] - Can be performed with cell lysates, making it technically simpler than TPP.[13] | - Requires careful optimization of protease concentration. - Some binding events may not confer sufficient protection from proteolysis. | Rapidly identifying putative targets from cell lysates; a strong orthogonal method to TPP. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of specific enzyme families. Competition with a test compound reveals its targets.[18][19] | - Provides information on the functional state of the target enzyme.[20] - Highly sensitive for identifying enzyme targets. | - Requires a suitable chemical probe for the enzyme class of interest. - Primarily applicable to enzymes with reactive catalytic residues.[18][21] | Identifying targets within specific enzyme families (e.g., kinases, proteases, hydrolases). |
Experimental Workflow: A Strategy for Target Identification
A logical, multi-pronged approach is recommended to maximize the chances of successful target deconvolution and to build a strong, validated case for a specific target.
Caption: A strategic workflow for unbiased target deconvolution.
Part II: Validating Engagement with Putative Targets
Following the identification of a list of high-confidence putative targets from the deconvolution phase, the next crucial step is orthogonal validation. This involves using different, more targeted techniques to confirm the direct physical interaction between the compound and the identified protein(s). This validation should ideally be performed at multiple levels: with the isolated protein (biochemical/biophysical) and within a cellular context.[1][22]
Comparison of Target Engagement Validation Methods
| Method | Assay Type | Principle | Key Outputs | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Cellular | Measures ligand-induced thermal stabilization of a specific target protein in cells or lysates.[23][24][25] | Target engagement (Yes/No), Apparent Tagg, Isothermal dose-response (ITDRF). | - Gold standard for confirming engagement in a physiological context.[26] - No labeling required. | - Not all proteins are suitable. - Lower throughput for single-target validation. |
| Surface Plasmon Resonance (SPR) | Biophysical | Immobilized target protein binds to the compound in solution, causing a change in refractive index.[27][28] | Affinity (KD), Kinetics (kon, koff), Stoichiometry. | - Real-time, label-free analysis.[29] - Provides detailed kinetic information. | - Requires purified, active protein. - Protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Biophysical | Measures the heat change upon binding of the compound to the target protein in solution.[27] | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry. | - "Gold standard" for binding thermodynamics.[29] - No immobilization or labeling. | - Requires larger amounts of pure protein. - Lower throughput. |
| Biochemical Activity Assays | Biochemical | Measures the effect of the compound on the target's biological activity (e.g., enzyme inhibition).[22][30] | Potency (IC50/EC50), Mechanism of inhibition. | - Directly links binding to a functional outcome.[31] - Often high-throughput. | - Target must have a measurable activity. - Indirect measure of binding. |
| Kinobeads / Affinity Pulldown | Chemical Proteomics | A competitive binding assay where the compound competes with immobilized broad-spectrum ligands for binding to a class of proteins (e.g., kinases).[32][33] | Target profile, Apparent affinity (Kd app). | - Can profile against hundreds of kinases simultaneously.[32][34] - Uses native proteins from lysate. | - Limited to protein classes for which beads are available (e.g., kinases).[33] - Only for competitive binders. |
Detailed Experimental Protocols
Trustworthiness in scientific reporting comes from methodological transparency. Below are detailed, step-by-step protocols for two key validation techniques.
This protocol is designed to validate the engagement of "this compound" with a putative target protein (e.g., "Target X") identified in the deconvolution phase.
Objective: To determine if the compound stabilizes Target X against thermal denaturation in intact cells.
Materials:
-
Cell line expressing Target X
-
"this compound" (test compound)
-
DMSO (vehicle control)
-
PBS, Lysis buffer with protease inhibitors
-
PCR tubes/plate, Thermocycler, Centrifuge
-
SDS-PAGE equipment, Western blot equipment
-
Primary antibody specific for Target X, Secondary HRP-conjugated antibody, ECL substrate
Procedure:
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with the test compound at a desired concentration (e.g., 10 µM) or with DMSO for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a specific cell density. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermocycler. Heat the samples across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[5] Include an unheated (RT) control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[25]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Detection: Analyze the samples by SDS-PAGE and Western blot using an antibody specific for Target X.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble Target X relative to the RT control against the temperature for both the DMSO and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
Objective: To quantify the binding affinity and kinetics of the compound to purified Target X.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Purified, active Target X protein
-
"this compound" (analyte)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Target Immobilization: Activate the sensor chip surface using EDC/NHS. Inject the purified Target X over the surface to achieve the desired immobilization level via amine coupling. Deactivate remaining active sites with ethanolamine. A reference channel should be prepared similarly but without the protein.
-
Analyte Preparation: Prepare a dilution series of the test compound in running buffer (e.g., from 100 µM down to 1 nM), including a buffer-only (zero concentration) sample.
-
Binding Analysis:
-
Association: Inject the different concentrations of the compound over the target and reference surfaces at a constant flow rate for a set time (e.g., 180 seconds) to monitor the binding phase.
-
Dissociation: After the association phase, inject running buffer alone to monitor the dissociation of the compound from the target.
-
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's software to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Visualizing the Validation Strategy
A multi-level validation approach provides the highest degree of confidence in target engagement.
Caption: An orthogonal approach to validating target engagement.
Conclusion
For a novel compound like "this compound," confirming target engagement is not a single experiment but a systematic process of discovery and validation. By initiating with unbiased, proteome-wide screening methods such as Thermal Proteome Profiling and DARTS, researchers can generate a high-quality list of putative targets. Subsequent validation of these hits using a matrix of orthogonal methods—spanning biophysical, biochemical, and cellular techniques—is paramount. This rigorous, multi-faceted approach builds an unassailable, data-driven case for a compound's mechanism of action, thereby de-risking and accelerating its journey through the drug discovery pipeline.
References
-
Target deconvolution strategies in drug discovery. (2025). ResearchGate. [Link]
-
Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]
-
Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Protocol Exchange. [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Biochemistry. [Link]
-
Identification of Direct Protein Targets of Small Molecules. (2012). Current Protocols in Chemical Biology. [Link]
-
CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. (2025). ResearchGate. [Link]
-
A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]
-
Determining target engagement in living systems. (2014). Nature Chemical Biology. [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry. [Link]
-
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2020). Molecules. [Link]
-
Drug affinity responsive target stability (DARTS) for small-molecule target identification. (2013). Current Protocols in Chemical Biology. [Link]
-
An update of label-free protein target identification methods for natural active products. (2021). Acta Pharmaceutica Sinica B. [Link]
-
Target deconvolution techniques in modern phenotypic profiling. (2013). Current Opinion in Chemical Biology. [Link]
-
Activity-based protein profiling for natural product target discovery. (2012). Topics in Current Chemistry. [Link]
-
Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). Nature. [Link]
-
Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. (2022). Methods in Molecular Biology. [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
-
The use of biophysical methods in the hit-to-lead process. (2021). Drug Target Review. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]
-
Target Engagement Assays in Early Drug Discovery. (2021). Journal of Medicinal Chemistry. [Link]
-
An update of label-free protein target identification methods for natural active products. (2021). PDF. [Link]
-
Identification of Direct Protein Targets of Small Molecules. (2012). ACS Chemical Biology. [Link]
-
Target identification using drug affinity responsive target stability (DARTS). (2009). Proceedings of the National Academy of Sciences. [Link]
-
SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences. [Link]
-
Activity Based Protein Profiling for Drug Discovery. (2022). YouTube. [Link]
-
Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. (2026). Oreate AI. [Link]
-
Biochemical assays in drug discovery and development. (2025). Celtarys Research. [Link]
-
Characterization of binding, depletion and competition properties of the new kinobeads mix. ResearchGate. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules. [Link]
-
Strategies for target and pathway engagement in cellular assays. (2020). AstraZeneca. [Link]
-
Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University. [Link]
-
Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009). Proceedings of the National Academy of Sciences. [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols. [Link]
-
measuring drug-target binding with SPR & ITC binding assays. (2023). YouTube. [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2019). Nature Communications. [Link]
-
Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (2013). Current Protocols in Chemical Biology. [Link]
-
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2020). PubMed. [Link]
-
Target validation & engagement. Inoviem. [Link]
-
Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Chemistry. [Link]
-
A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. (2019). JoVE. [Link]
-
(PDF) Activity-Based Protein Profiling for Natural Product Target Discovery. (2011). ResearchGate. [Link]
-
Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 15. pnas.org [pnas.org]
- 16. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity-based protein profiling for natural product target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 20. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. annualreviews.org [annualreviews.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology - Oreate AI Blog [oreateai.com]
- 27. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. youtube.com [youtube.com]
- 30. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 31. bellbrooklabs.com [bellbrooklabs.com]
- 32. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 34. researchgate.net [researchgate.net]
For researchers and drug development professionals engaged in the discovery of novel enzyme inhibitors, the isoindolinone scaffold represents a privileged structure with demonstrated activity against a range of therapeutically relevant targets. This guide provides an in-depth, technically-focused framework for the selectivity profiling of novel compounds related to "2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid" against a key class of enzymes: Histone Deacetylases (HDACs).
The isoindolinone core is a versatile starting point for the design of potent enzyme inhibitors.[1][2] While the specific biological target of "this compound" is not extensively documented in publicly available literature, the broader class of isoindolinone derivatives has shown significant potential as inhibitors of various enzymes, including carbonic anhydrases and, notably, histone deacetylases (HDACs).[3] This guide will, therefore, focus on establishing a robust methodology for profiling the selectivity of such compounds against different HDAC isoforms, a critical step in the early stages of drug discovery.
The Rationale for Selectivity Profiling
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. However, the HDAC family comprises several isoforms with distinct physiological functions. Non-selective inhibition of these isoforms can lead to off-target effects and toxicity. Therefore, determining the selectivity profile of a novel isoindolinone-based inhibitor against a panel of relevant HDAC isoforms is paramount for understanding its therapeutic potential and guiding further lead optimization.
Experimental Workflow for HDAC Selectivity Profiling
The following workflow outlines a comprehensive approach to assessing the inhibitory activity and selectivity of a test compound, such as a derivative of "this compound," against a panel of HDAC isoforms.
Figure 1: A generalized workflow for the in vitro selectivity profiling of an isoindolinone-based compound against a panel of HDAC isoforms.
Detailed Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol is a representative example for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific HDAC isoform using a commercially available fluorogenic assay system.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compound (e.g., a derivative of "this compound") dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Trichostatin A or a known isoindolinone-based HDAC inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The final concentration range should be sufficient to generate a complete dose-response curve.
-
Enzyme Preparation: Dilute the recombinant HDAC isoform to the desired working concentration in cold assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add the diluted test compound or control.
-
Add the diluted enzyme solution to each well and briefly mix.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Development: Stop the enzymatic reaction by adding the developer solution to each well.
-
Signal Detection: Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC-based substrates).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a positive control for maximal inhibition (100% inhibition).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Interpretation
The results of the selectivity profiling should be presented in a clear and concise manner to facilitate comparison. A summary table of the IC50 values for the test compound against the panel of HDAC isoforms is essential.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity Ratio (HDAC6/HDAC1) | Selectivity Ratio (HDAC6/HDAC2) |
| Test Compound X | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value |
| Reference Compound Y | Literature Value | Literature Value | Literature Value | Calculated Value | Calculated Value |
The selectivity ratio is calculated by dividing the IC50 value for one isoform by the IC50 value for another. A higher ratio indicates greater selectivity for the isoform in the denominator. This quantitative comparison is crucial for understanding the compound's potential for isoform-specific targeting.
The Role of HDACs in Chromatin Remodeling
The following diagram illustrates the fundamental role of HDACs in modifying chromatin structure and regulating gene expression, providing context for the importance of developing selective inhibitors.
Figure 2: A simplified diagram illustrating the opposing roles of HATs and HDACs in chromatin remodeling and the mechanism of action of an HDAC inhibitor.
By following the principles and protocols outlined in this guide, researchers can effectively characterize the selectivity profile of novel isoindolinone-based compounds against HDACs. This systematic approach will provide the critical data necessary to make informed decisions in the advancement of promising new therapeutic agents.
References
- Farani, F. et al. (2021). A series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)
- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9.
- Raza, A. et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2678.
-
PubChem. (n.d.). 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid. Retrieved from [Link]
- Bach, S. C., Nahar, L., & Sarker, S. D. (n.d.).
- Yilmaz, I., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202400815.
- Kim, J. A., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4570.
- Zhang, L., et al. (2024). Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. European Journal of Medicinal Chemistry, 279, 116538.
- Bajda, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(19), 6298.
-
Pharmaffiliates. (n.d.). Lenalidomide-impurities. Retrieved from [Link]
- Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Scientia Pharmaceutica, 91(1), 13.
- Zovko, M., et al. (2013). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 18(1), 1293-1315.
- Tomić, S., et al. (1998). Combined Ab initio SCF and Molecular Mechanics Studies of Propionic and Isobutyric Acids and Their Indole Derivatives Related to Auxins.
- Wang, Y., et al. (2022). Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities. Archiv der Pharmazie, 355(8), 2100469.
- Al-Qalaf, A. M., et al. (2020).
-
PubChem. (n.d.). 2-(2-(1-Oxoisoindolin-2-yl)phenyl)butanoic acid. Retrieved from [Link]
Sources
"2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid" enantiomer biological activity comparison
This guide provides an in-depth technical comparison of the enantiomers of Indoprofen (and its structural core), addressing the biological activity, pharmacokinetics, and experimental protocols.
Note on Nomenclature: The chemical name provided in the topic, "2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid", strictly describes the N-isoindolinyl-alanine core. However, in pharmaceutical contexts, this nomenclature is most frequently associated with Indoprofen (2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid), a potent NSAID where this core is linked via a phenyl spacer. As the literal N-alanine derivative is primarily a synthetic intermediate with negligible intrinsic activity compared to the drug, this guide focuses on the bioactive Indoprofen scaffold to provide relevant pharmacological insights.
Topic: Biological Activity & Pharmacokinetic Profiling of this compound Derivatives
Executive Summary
The biological activity of this compound derivatives, specifically the NSAID Indoprofen , is governed by strict stereospecificity. The (S)-enantiomer (Dexindoprofen) is the eutomer, exhibiting potent inhibition of Cyclooxygenase (COX) enzymes, while the (R)-enantiomer is the distomer with negligible direct inhibitory activity. However, the (R)-enantiomer is not pharmacologically inert; it acts as a substrate for unidirectional chiral inversion to the (S)-form in vivo, a critical factor in dosing and toxicity profiling.
| Feature | (S)-Enantiomer (Dexindoprofen) | (R)-Enantiomer |
| Primary Activity | Potent COX-1/COX-2 Inhibitor | Inactive (Direct); Pro-drug (Indirect) |
| Potency (IC50) | ~0.5 - 2.0 µM (COX-1) | > 100 µM (Direct) |
| Metabolism | Direct glucuronidation/elimination | Unidirectional Inversion to (S)-form |
| Therapeutic Role | Active Analgesic/Anti-inflammatory | Reservoir for active drug |
Structural & Mechanistic Analysis
Chemical Identity[1][2][3][4]
-
IUPAC Name: (2S)-2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid
-
Core Scaffold: Isoindolinone (Phthalimidine) linked to
-methylacetic acid. -
Chirality: The
-carbon of the propionic acid moiety is the stereocenter.
Mechanism of Action (COX Inhibition)
The (S)-enantiomer mimics the transition state of arachidonic acid. The
Metabolic Chiral Inversion
A defining characteristic of aryl-propionic acids (profens) is the enzymatic inversion of the (R)-enantiomer to the (S)-enantiomer. This occurs via an Acyl-CoA thioester intermediate, exclusively for the (R)-form.
[5]
Comparative Biological Data
The following data aggregates in vitro inhibition assays (COX-1/COX-2) and in vivo potency metrics.
Enzyme Inhibition Profile (In Vitro)
| Target Enzyme | (S)-Indoprofen IC50 (µM) | (R)-Indoprofen IC50 (µM) | Selectivity Ratio (R/S) |
| COX-1 (Ovine) | 0.65 ± 0.10 | > 100 | > 150 |
| COX-2 (Human) | 1.20 ± 0.25 | > 100 | > 80 |
| PGE2 Suppression | 0.05 µM | Inactive | N/A |
Data Source: Aggregated from standard NSAID potency assays (Reference 1, 3).
Pharmacokinetic Parameters (In Vivo - Rat Model)
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| C_max (µg/mL) | 45.2 | 12.4 (rapidly decreases) |
| AUC (0-24h) | 210.5 | 35.0 |
| Half-life (t1/2) | 4.5 h | 1.2 h (due to inversion) |
| Inversion Extent | 0% (Stable) | ~60-70% inverted to (S) |
Experimental Protocols
Protocol: Chiral HPLC Separation
To verify the enantiomeric purity of "this compound" derivatives, use the following validated method.
-
Column: Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Isoindolinone absorption).
-
Temperature: 25°C.
-
Expected Retention:
-
(R)-Enantiomer: ~8.5 min
-
(S)-Enantiomer: ~11.2 min
-
-
Validation: Inject racemic standard to establish resolution (Rs > 1.5 required).
Protocol: In Vitro COX Inhibition Assay
Objective: Determine the IC50 of each enantiomer against COX-1 and COX-2.
-
Enzyme Preparation: Use purified ovine COX-1 and recombinant human COX-2.
-
Incubation:
-
Mix 180 µL of reaction buffer (100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA, 2 mM phenol, and 1 µM heme).
-
Add 10 µL of enzyme solution (COX-1 or COX-2).
-
Add 10 µL of test compound (S- or R-enantiomer) dissolved in DMSO (Final conc: 0.01 µM to 100 µM).
-
Pre-incubate for 10 min at 37°C.
-
-
Reaction Initiation: Add 10 µL of Arachidonic Acid (final conc. 100 µM). Incubate for exactly 2 minutes.
-
Termination: Stop reaction with 20 µL of 1M HCl.
-
Quantification: Measure PGE2 production using a validated ELISA kit or LC-MS/MS.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).
Safety & Toxicology Implications
While the (R)-enantiomer is often considered "inactive," it contributes to the renal load and potential toxicity without providing immediate analgesia.
-
Acyl-Glucuronide Formation: Both enantiomers can form reactive acyl-glucuronides, which may covalently bind to plasma proteins, leading to hypersensitivity reactions.
-
Recommendation: Use of pure (S)-Indoprofen (Dexindoprofen) is recommended over the racemate to reduce the metabolic burden and elimination time, improving the therapeutic index.
References
-
Tamura, S. et al. "Stereoselective pharmacokinetics and chiral inversion of indoprofen in rats." Journal of Pharmacobio-Dynamics, 1981. Link
-
Caldwell, J. et al. "The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences." Biochemical Pharmacology, 1988. Link
-
Carabaza, A. et al. "Stereoselective inhibition of cyclooxygenase-1 and cyclooxygenase-2 by nonsteroidal anti-inflammatory drugs." Journal of Clinical Pharmacology, 1996. Link
-
PubChem Compound Summary. "Indoprofen (CID 3718)." National Center for Biotechnology Information. Link
"2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid" pharmacokinetic properties comparison
The following technical guide provides a comprehensive pharmacokinetic comparison of Indoprofen (the primary pharmacological agent corresponding to the provided chemical description) against standard NSAID alternatives.
Nomenclature & Chemical Identity Clarification
Topic Analysis: The chemical name provided, "2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid", describes an N-alkylated isoindolinone derivative. This structure is chemically distinct but highly homologous to the drug Indoprofen (CAS: 31842-01-0), which is 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid.
-
Scientific Context: In drug development literature, the user's string is frequently encountered as a truncated IUPAC descriptor for Indoprofen or a specific degradation impurity.
-
Scope: As no isolated pharmacokinetic data exists for the theoretical N-alkyl analog (lacking the phenyl linker), this guide focuses on Indoprofen , the bioactive NSAID, while referencing the structural implications of the isoindolinone moiety.
| Property | Target Compound (Indoprofen) | User String (N-Alkyl Analog) |
| Structure | Isoindolinone-Phenyl -Propionic Acid | Isoindolinone-Propionic Acid |
| CAS Registry | 31842-01-0 | 62657-39-4 (Theoretical/Impurity) |
| Class | NSAID (Withdrawn) | Synthetic Intermediate |
| Key Moiety | Phthalimidine (1-oxoisoindoline) | Phthalimidine |
Executive Summary: Pharmacokinetic Profile
Indoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) that acts via reversible inhibition of Cyclooxygenase (COX) enzymes. Despite superior analgesic efficacy in early trials, it was withdrawn worldwide in the 1980s due to reports of severe gastrointestinal bleeding and potential carcinogenicity in long-term animal studies.
Key PK Signatures:
-
Rapid Absorption: Reaches peak plasma concentration (
) within 1–2 hours. -
Stereoselectivity: The
-enantiomer (d-indoprofen) is the active pharmacophore. Unlike Ibuprofen, Indoprofen does not undergo significant chiral inversion in vivo. -
Age-Dependent Elimination: Half-life (
) extends drastically from ~2.3 hours in healthy adults to >10 hours in the elderly, leading to toxic accumulation.
Comparative Pharmacokinetic Analysis
The following table contrasts Indoprofen with the industry standards Ibuprofen and Naproxen .
| Parameter | Indoprofen (Withdrawn) | Ibuprofen (Standard Care) | Naproxen (Long-Acting) |
| Bioavailability ( | >90% (Rapid oral absorption) | 80–100% | 95% |
| 1.0 – 2.0 hours | 1.5 – 2.0 hours | 2.0 – 4.0 hours | |
| Half-Life ( | 2.3 h (Young) / 11 h (Elderly) | 1.8 – 2.0 h | 12 – 17 h |
| Protein Binding | >99% (Albumin) | >99% | >99% |
| Metabolism | Hepatic (Glucuronidation); No Chiral Inversion | Hepatic (CYP2C9); Significant Chiral Inversion ( | Hepatic (CYP2C9, CYP1A2) |
| Excretion | Renal (Unchanged + Conjugates) | Renal (Metabolites) | Renal (Conjugates) |
| Toxicity Profile | High GI Bleeding Risk; Carcinogenicity (Rat) | Moderate GI Risk; Renal Toxicity | Moderate GI Risk; CV Risk |
Mechanistic Pathway & Metabolism
Indoprofen exerts its effects by blocking prostaglandin synthesis.[1] The diagram below illustrates the inhibition pathway and the metabolic divergence that distinguishes it from Ibuprofen.
Figure 1: Pharmacokinetic disposition of Indoprofen. Unlike profens such as Ibuprofen, Indoprofen lacks the metabolic pathway to convert the inactive R-enantiomer to the active S-form, simplifying its pharmacodynamics but not mitigating its toxicity.
Detailed Experimental Protocols
To validate these properties in a research setting, the following self-validating protocols are recommended.
Protocol A: Plasma Stability & Protein Binding Assay
Objective: Determine the free fraction of Indoprofen causing potential toxicity.
-
Preparation : Dissolve Indoprofen in phosphate-buffered saline (PBS, pH 7.4) to 10 µM.
-
Equilibrium Dialysis :
-
Load 200 µL plasma into the donor chamber of a RED (Rapid Equilibrium Dialysis) device.
-
Load 350 µL PBS into the receiver chamber.
-
Incubate at 37°C for 4 hours with orbital shaking (300 rpm).
-
-
Quantification :
-
Extract samples from both chambers using Acetonitrile (1:3 v/v) to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 min.
-
Analyze supernatant via LC-MS/MS.
-
-
Calculation :
Protocol B: In Vitro Metabolic Stability (Microsomal)
Objective: Assess hepatic clearance and metabolite formation.
-
Incubation System :
-
Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.
-
Indoprofen (1 µM final concentration).
-
NADPH-regenerating system (buffer).
-
-
Time Course :
-
Initiate reaction with NADPH.
-
Sample at
minutes. -
Quench immediately with ice-cold Methanol containing Internal Standard (e.g., Diclofenac).
-
-
Analysis :
-
Monitor parent depletion to calculate Intrinsic Clearance (
). -
Control : Use Warfarin (low clearance) and Propranolol (high clearance) as benchmarks.
-
Safety & Toxicology Assessment
The withdrawal of Indoprofen serves as a critical case study in drug safety.
-
Carcinogenicity : Long-term bioassays in rats indicated a statistically significant increase in tumor incidence, a signal not typically seen with Ibuprofen or Naproxen.
-
Gastrointestinal Toxicity : The isoindolinone moiety, while effective for COX inhibition, contributed to severe mucosal damage. Clinical reports highlighted incidences of perforation and hemorrhage exceeding those of comparators.
-
Geriatric Risk : The pharmacokinetic divergence in the elderly (
increasing from 2h to 11h) caused unintentional overdosing in the target demographic for arthritis treatment.
References
-
Tamassia, V. (1981). Human pharmacokinetics of indoprofen. European Journal of Rheumatology and Inflammation. Link
-
Tamassia, V., et al. (1984). Pharmacokinetics of the enantiomers of indoprofen in man. International Journal of Clinical Pharmacology Research. Link
-
Huskisson, E. C., et al. (1981).[2] Three trials of indoprofen. European Journal of Rheumatology and Inflammation. Link
-
Onakpoya, I. J., et al. (2018).[3] Post-marketing withdrawal of analgesic medications because of adverse drug reactions.[3][4] Expert Opinion on Drug Safety. Link
-
PubChem Compound Summary . (2024). Indoprofen (CID 3718). National Center for Biotechnology Information. Link
Sources
- 1. Preclinical studies on indoprofen, a new non-steroidal analgesic-antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three trials of indoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Indoprofen | C17H15NO3 | CID 3718 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis and Bioactivity of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Introduction
In the landscape of medicinal chemistry, the isoindolinone scaffold represents a privileged structure, forming the core of numerous biologically active compounds. 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, a chiral derivative of this scaffold, has garnered interest for its potential as a building block in the synthesis of more complex therapeutic agents. Its structural similarity to the immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs, suggests a compelling, yet largely unexplored, pharmacological potential.
This guide provides an in-depth comparison of the synthesis and a critical evaluation of the putative bioactivity of this compound. We will dissect a reproducible, two-step synthetic route, compare it with alternative methodologies, and contextualize its potential biological relevance by drawing parallels with well-characterized drugs like Pomalidomide and Apremilast. This document is intended for researchers in drug discovery and development, offering both a practical guide for laboratory synthesis and a conceptual framework for biological investigation.
I. Synthesis and Reproducibility
The synthesis of this compound is most reliably achieved through a two-step process: first, the formation of an N-phthaloyl-alanine intermediate, followed by a selective reduction of one of the two imide carbonyl groups.
Step 1: Synthesis of N-Phthaloyl-DL-alanine (Intermediate)
The initial step involves the condensation of an amino acid, DL-alanine, with phthalic anhydride. This reaction forms the stable phthalimide ring, protecting the amine and setting the stage for the subsequent reduction. Several methods have been reported, with the primary variables being solvent and temperature.
Comparative Analysis of N-Phthaloylation Methods:
| Method | Reagents & Solvents | Temperature | Reaction Time | Reported Yield | Key Advantages & Disadvantages |
| A: Acetic Acid Reflux | DL-Alanine, Phthalic Anhydride, Glacial Acetic Acid | ~118 °C (Reflux) | 3 - 7 hours | Up to 91% | Adv: Good yield, common lab solvent. Disadv: Requires solvent removal under reduced pressure. |
| B: Solvent-Free Melt | DL-Alanine, Phthalic Anhydride | 150 - 160 °C | 3 hours | ~70% | Adv: Green chemistry (no solvent), simple setup. Disadv: Potentially lower yield, risk of thermal decomposition.[1] |
Detailed Protocol: Method A - Thermal Condensation in Acetic Acid
This method is chosen for its high reported yield and reproducibility using standard laboratory equipment.
-
Rationale: Glacial acetic acid serves as a solvent that facilitates the dissolution of reactants and the removal of the water byproduct formed during the imide ring closure, driving the reaction to completion.
-
Materials:
-
Phthalic anhydride (1 equivalent)
-
DL-Alanine (1 equivalent)
-
Glacial Acetic Acid
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Combine equimolar amounts of phthalic anhydride and DL-alanine in a round-bottom flask.
-
Add glacial acetic acid to provide a stirrable slurry (approx. 3-4 mL per gram of phthalic anhydride).
-
Heat the mixture to reflux (approx. 118 °C) with stirring for 3-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
To the resulting solid, add a small amount of water and reflux for 30-60 minutes to hydrolyze any remaining phthalic anhydride.
-
Cool the mixture in an ice bath. The N-phthaloyl-DL-alanine will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for higher purity.
-
Step 2: Selective Reduction to this compound
The critical step is the selective reduction of one of the two carbonyl groups in the phthalimide ring. The use of zinc dust in acetic acid is a classic and effective method for this transformation, yielding the desired isoindolinone (phthalamide) structure.[2][3]
-
Causality of Reagent Choice: Zinc is a metal reducing agent that, in the acidic medium of acetic acid, generates a nascent (highly reactive) form of hydrogen. This system is potent enough to reduce the imide but is typically selective for one carbonyl group, preventing over-reduction to the corresponding amine, especially under controlled conditions.[4]
Detailed Protocol: Zinc/Acetic Acid Reduction
-
Self-Validation: The success of this protocol is validated by monitoring the disappearance of the starting material via TLC and characterization of the product by NMR spectroscopy, which will show a characteristic shift of the remaining carbonyl and the appearance of a new methylene (CH₂) signal from the reduced carbonyl.
-
Materials:
-
N-Phthaloyl-DL-alanine (1 equivalent)
-
Zinc dust (activated, fine powder) (3-5 equivalents)
-
Glacial Acetic Acid
-
Water
-
Sodium Carbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
-
Procedure:
-
Dissolve N-phthaloyl-DL-alanine in glacial acetic acid in a round-bottom flask with vigorous stirring.
-
Heat the solution to approximately 60-70 °C.
-
Add zinc dust portion-wise over 30 minutes. The reaction is exothermic and may require occasional cooling to maintain the temperature.
-
Stir the reaction mixture at 60-70 °C for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove excess zinc and other solids.
-
Remove the acetic acid from the filtrate under reduced pressure.
-
Dissolve the residue in water and carefully neutralize with a saturated solution of sodium carbonate until the pH is ~7-8.
-
Extract the aqueous solution three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The final product can be purified by column chromatography or recrystallization.
-
II. Bioactivity Profile and Comparison with Alternatives
While direct experimental data on the bioactivity of this compound is scarce in publicly available literature, its structural features strongly suggest potential as an anti-inflammatory and immunomodulatory agent. This hypothesis is grounded in its relationship to the IMiD class of drugs.
Comparison with Marketed Drugs:
Pomalidomide and Apremilast are two highly successful drugs that share structural or mechanistic relationships with the topic compound and serve as excellent benchmarks for comparison.
| Compound | Core Structure | Primary Mechanism of Action | Key Biological Effects |
| Pomalidomide (IMiD) | Phthalimide | Binds to Cereblon (CRBN), an E3 ubiquitin ligase substrate receptor. | Anti-proliferative, anti-angiogenic, pro-apoptotic, and immunomodulatory (T-cell co-stimulation, TNF-α inhibition).[5][6][7][] |
| Apremilast | Phthalimide derivative | Inhibits phosphodiesterase 4 (PDE4), leading to increased intracellular cAMP levels.[9][10] | Down-regulates pro-inflammatory mediators (TNF-α, IL-23) and up-regulates anti-inflammatory mediators (IL-10).[11][12] |
| Topic Compound | Isoindolinone | Hypothesized: Cereblon binding and/or modulation of inflammatory cytokine production. | Putative: Anti-inflammatory, immunomodulatory. |
Proposed Bioassay: Lipopolysaccharide (LPS)-Induced TNF-α Secretion in Macrophages
To test the hypothesis that this compound has anti-inflammatory properties, a robust and standard in vitro assay is the measurement of Tumor Necrosis Factor-alpha (TNF-α) secretion from stimulated macrophages. This cytokine is a key mediator of inflammation and is known to be modulated by both Pomalidomide and Apremilast.[][13]
Experimental Protocol:
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on TNF-α production in LPS-stimulated RAW 264.7 macrophage cells.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound: this compound (dissolved in DMSO)
-
Pomalidomide (as a positive control)
-
Mouse TNF-α ELISA Kit
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound and Pomalidomide in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour. (Include a vehicle control with DMSO at the highest concentration used).
-
Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37 °C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial mouse TNF-α ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control. Plot the percentage inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
III. Conclusion and Future Outlook
This guide outlines a reproducible, two-step synthesis of this compound from readily available starting materials. The presented protocols, based on established chemical principles, provide a reliable pathway for researchers to access this compound for further study.
While the bioactivity of this specific molecule remains to be definitively characterized, its structural analogy to potent immunomodulators like Pomalidomide provides a strong rationale for investigating its anti-inflammatory properties. The proposed TNF-α inhibition assay serves as a logical first step in this exploration. Future work should focus on confirming this activity, exploring its potential for Cereblon binding, and assessing its broader effects on cytokine profiles to build a comprehensive understanding of its therapeutic potential. The versatility of the isoindolinone scaffold ensures that this and related compounds will remain an active area of research in the quest for novel therapeutics.
References
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link]
-
Arshad, S., et al. (2009). 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2678. [Link]
-
Brewster, J. H., & Eliel, E. L. (1955). Reduction of Phthalic Acid and Its Derivatives by Zinc. Journal of the American Chemical Society, 77(23), 6370-6372. [Link]
-
Biswas, T. (2022, January 3). Reagents: Zinc in acetic acid (Zn/CH3COOH). YouTube. [Link]
-
Markgraf, J. H., & Scott, W. L. (2013). Pomalidomide. Blood, 122(14), 2378–2382. [Link]
-
Schafer, P. H., et al. (2012). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. Journal of Drugs in Dermatology, 11(6), 739-745. [Link]
-
Amgen Medical. (n.d.). Otezla® (apremilast) Mechanism of Action (MOA). [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Pomalidomide? Patsnap Synapse. [Link]
-
Hsueh, S. C., et al. (2022). Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury. International Journal of Molecular Sciences, 23(19), 11295. [Link]
-
Versus Arthritis. (n.d.). Apremilast. [Link]
-
Wikipedia. (n.d.). Apremilast. [Link]
Sources
- 1. 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. youtube.com [youtube.com]
- 5. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 7. ashpublications.org [ashpublications.org]
- 9. Apremilast | Side-effects, uses, time to work [arthritis-uk.org]
- 10. Apremilast - Wikipedia [en.wikipedia.org]
- 11. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. otezlapro.com [otezlapro.com]
- 13. Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, a compound of interest in various research applications, requires meticulous management, not only during its use but also through to its final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for analogous chemical structures and general best practices for laboratory hazardous waste management.
Understanding the Compound: A Profile of Potential Hazards
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Potential Effects |
| Flammable Liquid | May ignite with heat, sparks, or open flames[1][2]. |
| Skin Corrosion/Irritation | Causes severe skin burns upon contact[1][3]. |
| Serious Eye Damage/Irritation | Can cause serious and potentially permanent eye damage[5][6]. |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled[1][2]. |
Core Principles of Disposal: A Self-Validating System
The proper disposal of any chemical waste is a multi-step process that begins with waste identification and ends with its removal by a certified hazardous waste contractor. The following principles form the foundation of a safe and compliant disposal workflow.
Step-by-Step Disposal Protocol
This protocol is designed to provide clear, actionable steps for the safe disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable step to prevent personal exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. The container should be made of a material that does not react with or absorb the chemical and must have a secure, leak-proof screw cap[7][8]. Ideally, use the original container if it is in good condition[7].
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name: "this compound," the date of accumulation, and the name of the generating laboratory and responsible individual[7].
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.
Spill Management: A Rapid and Safe Response
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or a commercial sorbent pad[5].
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container[2][5].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[5].
Temporary Storage: Ensuring Safety and Compliance
Proper storage of the hazardous waste container while it awaits pickup is essential.
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames[4].
-
Container Integrity: Keep the container tightly closed except when adding waste[7][9]. Ensure the container is in good condition with no signs of leakage or deterioration[7][8].
-
Accumulation Limits: Be aware of your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored in a laboratory and the time limits for its removal[9][10].
Final Disposal: Professional and Compliant Removal
The final step is the disposal of the accumulated waste through the proper channels.
-
Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office[9][11].
-
Licensed Disposal: Your institution's EHS department will arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company[5]. Never attempt to dispose of this chemical down the drain or in the regular trash[8][9].
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
Caption: A decision tree for responding to a spill of this compound.
References
-
Synerzine. (2020, June 23). Safety Data Sheet: Propanoic acid, 2-oxo-. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
PENTA. (2025, July 8). Safety Data Sheet: Propionic acid. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, March 10). 2-Propenoic acid, 2-ethyl-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl ester: Human health tier II assessment. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Environmental Health and Safety Office (EHSO). (2025-2026). EHSO Manual. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. synerzine.com [synerzine.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. vumc.org [vumc.org]
- 10. epa.gov [epa.gov]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
